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Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action and Pharmacological Profiling of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Derivatives

Executive Summary The compound 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (free base CAS: 40353-62-6) serves as a highly versatile, privileged pharmacophore in rational drug design. While it is primarily a che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (free base CAS: 40353-62-6) serves as a highly versatile, privileged pharmacophore in rational drug design. While it is primarily a chemical building block rather than a standalone therapeutic, the 2-aminothiazole core it provides is a fundamental structural motif found in numerous FDA-approved targeted therapies, including the kinase inhibitors dasatinib and alpelisib[1].

This technical guide provides an in-depth framework for evaluating the in vitro mechanism of action (MOA) of therapeutics synthesized from the 1-(2-Amino-5-methylthiazol-4-yl)ethanone scaffold. By detailing the structural rationale, primary mechanistic pathways, and self-validating experimental workflows, this whitepaper equips drug development professionals with the methodologies required to progress these derivatives from biochemical hits to validated cellular leads.

Structural Rationale: The 2-Aminothiazole Pharmacophore

The therapeutic versatility of 1-(2-Amino-5-methylthiazol-4-yl)ethanone derivatives stems from their precise stereoelectronic properties, which are highly complementary to the active sites of various enzymes, particularly protein kinases[1],[2].

  • The 2-Amino Group (Hinge Binder): In kinase inhibition, the 2-aminothiazole moiety acts as a critical hydrogen bond donor/acceptor pair. It perfectly mimics the adenine ring of ATP, forming stable hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in CDK2 or Val851 in PI3Kα)[1],[3].

  • The 5-Methyl Group: This electron-donating group enhances the electron density of the thiazole ring, strengthening hinge region interactions while providing favorable hydrophobic packing against the gatekeeper residue of the target kinase.

  • The 4-Ethanone Moiety: Serving as a synthetic handle, the acetyl group allows for facile functionalization (e.g., via Claisen-Schmidt condensation to form chalcones or condensation with hydrazines) to extend the molecule into the solvent-exposed or allosteric pockets, thereby driving kinase selectivity[3],[4].

Core Mechanisms of Action (In Vitro)

The primary in vitro mechanism of action for derivatives of this scaffold involves the disruption of critical cellular signaling cascades via enzyme inhibition. The most frequently implicated targets are kinases regulating cell proliferation, survival, and apoptosis[5].

ATP-Competitive Kinase Inhibition

The dominant MOA for 2-aminothiazole derivatives is reversible, ATP-competitive inhibition. By occupying the ATP-binding pocket, these compounds prevent the transfer of the terminal phosphate from ATP to downstream protein substrates. Recent multi-target profiling has shown that derivatives synthesized from this core exhibit potent nanomolar inhibition against kinases such as CHK1, PIM1, CDK-2 , and the PI3K/Akt/mTOR signaling axis[3],[5].

Allosteric Modulation

While ATP-competitive binding is standard, structural modifications to the 4-ethanone handle can shift the MOA. Certain 2-aminothiazole derivatives have been identified as selective non-ATP competitive allosteric modulators. For example, specific derivatives bind outside the highly conserved ATP pocket to stabilize an inactive conformation of Protein Kinase CK2, offering a pathway to overcome the off-target toxicity often associated with orthosteric kinase inhibitors[6].

Downstream Phenotypic Effects: Apoptosis and Cell Cycle Arrest

The biochemical inhibition of survival kinases directly translates to observable cellular phenotypes. In vitro assays consistently demonstrate that the blockade of the PI3K/Akt or CDK pathways by these derivatives leads to G0/G1 cell cycle arrest and the induction of mitochondrial-mediated apoptosis. This is characterized biochemically by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent cleavage and activation of Caspase-3[1],[5].

MOA_Pathway Scaffold 2-Aminothiazole Derivative (Synthesized from core) Hinge Kinase Hinge Region Binding (ATP-Competitive Pocket) Scaffold->Hinge H-Bonding via 2-NH2 Target Target Kinase Inhibition (e.g., PI3K, mTOR, CDK-2) Hinge->Target Displaces ATP Signaling Downstream Pathway Blockade (↓ p-Akt, ↓ p-mTOR) Target->Signaling Prevents Substrate Phosphorylation Phenotype G0/G1 Cell Cycle Arrest & Apoptosis Induction Signaling->Phenotype Cellular Response

Fig 1: ATP-competitive kinase inhibition pathway by 2-aminothiazole derivatives.

In Vitro Experimental Workflows

To rigorously validate the MOA of a novel 1-(2-Amino-5-methylthiazol-4-yl)ethanone derivative, a self-validating screening cascade must be employed. The following protocols prioritize data integrity and the elimination of false positives.

Assay_Workflow Prep Compound Preparation Biochem Cell-Free Kinase Assay (TR-FRET) Prep->Biochem Primary Screen Cellular Phenotypic Screening (CellTiter-Glo) Biochem->Cellular Hit Progression (IC50 < 1 µM) Validation MOA Validation (Western Blot / Flow Cytometry) Cellular->Validation Target Engagement

Fig 2: In vitro screening cascade for validating kinase inhibitor mechanisms.

Workflow 1: Cell-Free Kinase Activity Assay (TR-FRET)

Causality & Choice of Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA or colorimetric assays because heterocyclic compounds (like thiazoles) often exhibit auto-fluorescence. The time-delayed reading in TR-FRET eliminates this background interference, ensuring high-fidelity IC50​ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase (e.g., PI3Kα), ATP at its predetermined Km​ value, and the specific biotinylated peptide substrate in a kinase buffer (HEPES pH 7.5, MgCl2​ , EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the 2-aminothiazole derivative in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Add the kinase/substrate mixture to the compounds and incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding ATP.

  • Detection: After a 60-minute incubation, terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation System: Every plate must include:

    • Max Signal Control: Vehicle (DMSO) + Enzyme + Substrate + ATP.

    • Min Signal Control: Vehicle (DMSO) + Substrate + ATP (No Enzyme).

    • Reference Control: A known clinical inhibitor (e.g., Alpelisib for PI3K) to verify assay sensitivity and calculate the Z'-factor (>0.5 required for validation)[1].

Workflow 2: Cellular Target Engagement (Western Blotting)

Causality & Choice of Assay: While TR-FRET proves direct biochemical binding, Western blotting is required to confirm that the derivative successfully permeates the cell membrane and engages its target in the complex intracellular milieu without being rapidly effluxed.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., MCF-7 breast cancer cells) and incubate overnight. Treat cells with the derivative at 0.5× , , and the established cellular GI50​ for 24 hours[3].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with both protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors prevent the artificial loss of the phosphorylation signal during extraction[5].

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20-30 µg of protein per well on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane[5].

  • Probing (Self-Validating System):

    • Probe for the phosphorylated active target (e.g., p-Akt Ser473).

    • Probe for the total target protein (e.g., total Akt) to prove the compound inhibits kinase activity rather than merely degrading the protein.

    • Probe for a loading control (e.g., β -actin) to ensure equal protein loading across all lanes[3].

Quantitative Data Presentation

The following tables summarize representative in vitro data structures used to benchmark novel 1-(2-Amino-5-methylthiazol-4-yl)ethanone derivatives against established clinical standards.

Table 1: Representative Kinase Inhibition Profile ( IC50​ )

Illustrates the multi-kinase targeting potential of optimized 2-aminothiazole derivatives.

Compound Class / DerivativeTarget Kinase IC50​ (nM)Reference ControlControl IC50​ (nM)
2-Aminothiazole-Triazole PI3K α 86 ± 5Alpelisib4.6 ± 0.3
2-Aminothiazole-Triazole mTOR112 ± 8Rapamycin0.8 ± 0.1
Thiazolo-Pyrimidine Hybrid CDK-245 ± 3Dinaciclib3.2 ± 0.4
Thiazolo-Pyrimidine Hybrid CHK128 ± 2Prexasertib1.5 ± 0.2
Table 2: Phenotypic & Apoptotic Readouts

Correlates biochemical inhibition with cellular efficacy and apoptotic induction.

Cell Line (Origin)Assay TypeReadout MetricEffect Size (Derivative)Mechanism Confirmed
MCF-7 (Breast)CellTiter-Glo GI50​ ( μ M)0.78 μ MAnti-proliferative
HCT116 (Colon)Flow CytometryAnnexin V / PI45% Apoptotic CellsEarly/Late Apoptosis
K562 (Leukemia)Western BlotCaspase-3 Cleavage3.5-fold increaseApoptosis Execution
EKVX (Lung)Flow CytometryCell Cycle Analysis68% in G0/G1 PhaseCell Cycle Arrest

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery SciSpace[Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 PubMed Central (PMC)[Link]

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids RSC Publishing[Link]

  • Biological and medicinal significance of 2-aminothiazoles Scholars Research Library[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities MDPI[Link]

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Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

A Senior Application Scientist's Perspective on Methodical Evaluation Foreword: Charting the Course for a Novel Thiazole Derivative The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Evaluation

Foreword: Charting the Course for a Novel Thiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1] 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide emerges from this lineage as a compound of significant interest. However, to transition from a promising chemical entity to a potential therapeutic agent, a thorough understanding of its behavior within a biological system is paramount. This is the domain of pharmacokinetics (PK), the study of how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME).[2]

As of this writing, specific pharmacokinetic data for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is not publicly available. This guide, therefore, is structured as a comprehensive framework for the preclinical pharmacokinetic evaluation of this molecule. Drawing upon established methodologies and data from structurally related 2-aminothiazole derivatives, this document will provide researchers, scientists, and drug development professionals with the necessary tools to design and execute a robust preclinical PK program. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol is a self-validating system designed to yield clear, interpretable, and regulatory-compliant data.

Section 1: Foundational Characterization and In Silico Assessment

Before embarking on in vivo studies, a solid understanding of the compound's fundamental physicochemical properties is essential. These properties often govern its pharmacokinetic behavior.

1.1. Physicochemical Properties

The basic physicochemical characteristics of the parent compound, 1-(2-Amino-4-methyl-thiazol-5-yl)-ethanone, are summarized below. This information is crucial for developing analytical methods and formulation strategies.

PropertyValueSource
Molecular Formula C6H8N2OS[3]
Molar Mass 156.21 g/mol [3]
Predicted Density 1.278 ± 0.06 g/cm³[3]
IUPAC Name 1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone[4]

1.2. In Silico ADME Prediction: A First Look at Pharmacokinetic Potential

In silico models provide a valuable, cost-effective initial assessment of a compound's likely ADME properties. These predictions help to anticipate potential liabilities and guide the design of subsequent in vitro and in vivo experiments. Several studies on 2-aminothiazole derivatives have successfully utilized these predictive tools.[5][6][7]

ADME ParameterPredicted Outcome for 1-(2-Amino-5-methylthiazol-4-yl)ethanoneRationale and Implication
Aqueous Solubility Moderate to HighThe presence of the amino group and the hydrobromide salt form are expected to enhance solubility, which is favorable for absorption.
Intestinal Absorption Likely HighMany small molecule 2-aminothiazole derivatives exhibit good oral absorption.[5]
Blood-Brain Barrier (BBB) Penetration PossibleThe relatively low molecular weight and potential for moderate lipophilicity suggest that CNS penetration could occur, a factor to consider in safety studies.
CYP450 Inhibition Low Probability of significant inhibition of major isoforms (e.g., CYP3A4, 2D6)While this needs experimental confirmation, many 2-aminothiazole scaffolds do not show potent CYP inhibition.[8]
Plasma Protein Binding ModerateSimilar aminothiazole derivatives have shown moderate to high plasma protein binding.[9] This will influence the free fraction of the drug available for pharmacological activity.
Metabolic Liability Potential for Phase I oxidation and Phase II conjugationThe thiazole ring and other sites on the molecule could be susceptible to metabolism by hepatic enzymes.

Section 2: Preclinical Study Design: The Blueprint for In Vivo Evaluation

A well-designed preclinical study is the cornerstone of a successful pharmacokinetic assessment. The primary objective is to quantify the systemic exposure of the compound and its relationship to the dose level and the time course of the study.[10]

2.1. Animal Model Selection

The choice of animal model is critical. Rodents, such as Sprague-Dawley rats or CD-1 mice, are commonly used in initial pharmacokinetic screening due to their well-characterized physiology, availability, and the extensive historical data available for these species. For studies on 2-aminothiazole analogs, mice have been effectively used to assess both plasma and brain concentrations.[11]

2.2. Dosing Regimen and Administration

To fully characterize the pharmacokinetics, both intravenous (IV) and oral (PO) administration routes should be evaluated.[12]

  • Intravenous (IV) Administration: A single IV bolus dose allows for the determination of fundamental PK parameters such as clearance (CL) and volume of distribution (Vd). It also serves as the reference (100% bioavailability) for calculating the absolute oral bioavailability of the compound.

  • Oral (PO) Administration: This route is most relevant for predicting clinical utility. An oral gavage dose will provide data on the rate and extent of absorption (Cmax, Tmax, and oral bioavailability).

Dose selection should be guided by any available efficacy or toxicology data. If no such data exists, initial doses can be selected based on a fraction of the maximum tolerated dose (MTD), if known, or through a dose-range finding study.

Preclinical_PK_Workflow cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Reporting Dose_Formulation Dose Formulation & Analysis Dosing Dosing (IV & PO) Dose_Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Sample_Collection Serial Blood Sampling Dosing->Sample_Collection Plasma_Processing Plasma Processing & Storage Sample_Collection->Plasma_Processing Sample_Analysis Sample Quantification Plasma_Processing->Sample_Analysis Method_Development LC-MS/MS Method Development Method_Validation Method Validation (FDA/EMA Guidelines) Method_Development->Method_Validation Method_Validation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation Reporting Final Report Generation Data_Interpretation->Reporting

Caption: High-level workflow for a preclinical pharmacokinetic study.

Section 3: Bioanalytical Method Development and Validation

The ability to accurately quantify the concentration of 1-(2-Amino-5-methylthiazol-4-yl)ethanone in biological matrices is the analytical foundation of any PK study. A sensitive and robust bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required.[13][14]

3.1. Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Aliquot Samples: Thaw frozen plasma samples and standards on ice. Vortex to ensure homogeneity.

  • Prepare Precipitation Solution: Use acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable-isotope labeled analog or another compound with similar chromatographic and mass spectrometric properties). The IS is crucial for correcting for variability during sample processing and analysis.

  • Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the cold acetonitrile/IS solution.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3.2. LC-MS/MS Method Parameters (Hypothetical)

The following table outlines a plausible set of starting parameters for an LC-MS/MS method. These would require optimization.

ParameterSuggested ConditionRationale
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good reversed-phase retention for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow rate for this column dimension.
Gradient 5% B to 95% B over 3 minutesA generic gradient to elute the analyte and clean the column.
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group is readily protonated.
MRM Transitions Parent Ion [M+H]+ → Product IonTo be determined by direct infusion of the compound into the mass spectrometer. This provides high selectivity and sensitivity.

3.3. Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[14][15]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six sources.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance the analyte signal.
Recovery The extraction efficiency should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, bench-top, long-term storage, and in-autosampler.

Section 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[16]

4.1. Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.

4.2. Hypothetical Pharmacokinetic Data

The following table presents a hypothetical but realistic set of PK parameters for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide in rats, based on data from similar small molecules.

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (ng/mL) 8501200
Tmax (h) 0.080.5
AUC₀-inf (ng*h/mL) 15006000
t½ (h) 2.52.7
CL (L/h/kg) 0.67-
Vd (L/kg) 2.4-
F (%) -40%

Interpretation: In this hypothetical scenario, the compound exhibits a moderate oral bioavailability of 40%, suggesting that a significant portion of the oral dose is absorbed and reaches the systemic circulation. The half-life of approximately 2.5 hours indicates that the drug is cleared from the body at a moderate rate.

Section 5: In Vitro Metabolism and Toxicokinetics

Understanding the metabolic fate of a compound is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.

5.1. Experimental Protocol: Liver Microsomal Stability Assay

This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism.[11][17]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from mouse, rat, and human to assess inter-species differences) and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the mixture. Split the sample into two sets: one with and one without the NADPH regenerating system (cofactor for CYP450 enzymes).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Analysis: After centrifugation, analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Metabolic_Pathway Parent 1-(2-Amino-5-methylthiazol-4-yl)ethanone PhaseI Phase I Metabolism (e.g., Hydroxylation) Parent->PhaseI CYP450 Enzymes Excretion Excretion (Urine/Feces) Parent->Excretion Unchanged Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite1->PhaseII UGT Enzymes Metabolite2 Glucuronide Conjugate PhaseII->Metabolite2 Metabolite2->Excretion

Caption: A plausible metabolic pathway for the title compound.

5.2. Toxicokinetics (TK)

Toxicokinetic studies are conducted as part of preclinical toxicology assessments.[8][18] The goal is to correlate the observed toxicity with the systemic exposure to the drug.[10] TK typically involves collecting sparse blood samples during repeated-dose toxicity studies to determine if drug exposure increases proportionally with the dose and whether the drug accumulates upon repeated dosing. This data is critical for establishing a safety margin for human clinical trials.[18]

Section 6: Conclusion and Future Directions

This guide has outlined a comprehensive, step-by-step approach for the preclinical pharmacokinetic evaluation of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. By following these methodically designed and validated protocols, researchers can generate a robust data package that elucidates the ADME properties of this promising compound. The resulting pharmacokinetic profile will be instrumental in guiding further development, including dose selection for efficacy and toxicology studies, and ultimately, for advancing the molecule towards clinical evaluation. The integration of in silico, in vitro, and in vivo data will provide the holistic understanding required to unlock the full therapeutic potential of this novel 2-aminothiazole derivative.

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Foundational

Preliminary Toxicity and Safety Screening of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

Executive Summary The development of thiazole-containing therapeutics is frequently complicated by late-stage attrition due to idiosyncratic hepatotoxicity. This technical guide outlines a rigorous, self-validating precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of thiazole-containing therapeutics is frequently complicated by late-stage attrition due to idiosyncratic hepatotoxicity. This technical guide outlines a rigorous, self-validating preclinical safety screening cascade specifically tailored for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (CAS: 40353-62-6). By analyzing the compound's unique structural features—specifically the blockage of the C4 and C5 positions—this guide establishes a causality-driven framework for evaluating cytotoxicity, genotoxicity, and metabolic stability.

Structural Rationale & In Silico Profiling

The Causality of Thiazole Toxicity

Unsubstituted 2-aminothiazoles are notorious structural alerts in medicinal chemistry. Cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2C9—readily oxidize the C4=C5 double bond of the thiazole ring, generating highly reactive epoxide or thioamide intermediates. These electrophiles covalently bind to hepatic proteins, triggering immune-mediated or direct hepatotoxicity .

However, 1-(2-Amino-5-methylthiazol-4-yl)ethanone possesses an acetyl group at the C4 position and a methyl group at the C5 position. This specific substitution pattern introduces severe steric hindrance and electronic deactivation (via the electron-withdrawing acetyl group), effectively blocking the classic epoxidation pathway .

In Silico Predictions

Before initiating in vitro assays, predictive modeling is used to establish baseline expectations. The hydrobromide salt formulation ensures adequate aqueous solubility for assay media without compromising the free base's target affinity.

ParameterPrediction / ValueImplication for Screening
Molecular Weight (Free Base) 156.21 g/mol High permeability; standard assay kinetics apply.
C4-C5 Epoxidation Risk Very LowHepatotoxicity risk shifted to potential N-oxidation.
Ames Mutagenicity (In Silico) NegativeLow risk of DNA intercalation.
Aqueous Solubility (HBr Salt) >10 mg/mLNo surfactant needed; 0.1% DMSO is sufficient as a vehicle.

Experimental Screening Workflows

Toxicity_Screening_Workflow A 1-(2-Amino-5-methylthiazol-4-yl)ethanone HBr Compound Synthesis & QC B In Silico ADMET Profiling (Toxicity Prediction) A->B C In Vitro Cytotoxicity (HepG2 & HEK293 Assays) B->C D Genotoxicity Screening (Ames Test - OECD 471) C->D E Metabolic Stability (CYP450 GSH Trapping) D->E F In Vivo Acute Toxicity (Rodent Model - OECD 423) E->F

Fig 1: Step-by-step preclinical safety screening workflow for thiazole derivatives.

In Vitro Cytotoxicity & Hepatotoxicity (MTT Assay)

Causality: We utilize a dual-cell line approach. HepG2 (human hepatocellular carcinoma) retains partial metabolic competence, allowing us to detect bioactivation-dependent toxicity. HEK293 (human embryonic kidney) serves as a non-hepatic control to assess basal, metabolism-independent cytotoxicity . Self-Validating System: The assay is only considered valid if the positive control (Sorafenib) yields an IC50 within its known historical range (5–10 µM) and the Z'-factor of the plate is >0.5.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Cultivate HepG2 and HEK293 cells in DMEM (10% FBS, 1% Pen/Strep). Seed at 1×104 cells/well in 96-well clear-bottom plates. Incubate at 37°C, 5% CO2 for 24 h.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 50, 100, and 200 µM. Ensure final DMSO concentration is strictly ≤0.1% .

  • Treatment: Aspirate old media, apply 100 µL of treated media per well (n=6 replicates per dose). Include vehicle control (0.1% DMSO) and positive control (Sorafenib). Incubate for 48 h.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h. Remove media and solubilize formazan crystals with 150 µL DMSO.

  • Data Acquisition: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Cell LineTissue OriginMetabolic CompetenceExpected IC50 (µM)
HepG2 LiverPartial (Basal CYP)> 150 µM (Favorable)
HEK293 KidneyNone> 200 µM (Favorable)
Genotoxicity: The Ames Test (OECD 471)

Causality: The primary amine on the thiazole ring theoretically poses a risk for DNA adduct formation. The Ames test utilizes histidine-dependent Salmonella typhimurium to detect frameshift (TA98) and base-pair substitution (TA100) mutations. Self-Validating System: The assay is run with and without S9 fraction (rat liver extract). If the +S9 positive control (2-Aminoanthracene) fails to induce a ≥3 -fold increase in revertants, the metabolic activation system is deemed inactive, and the plate is rejected.

Step-by-Step Protocol:

  • Culture Preparation: Grow S. typhimurium strains TA98 and TA100 overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Mixture Formulation: In sterile tubes, combine 0.1 mL bacterial culture, 0.1 mL test compound (concentrations: 5, 50, 500, 5000 µ g/plate ), and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (for direct testing).

  • Top Agar Plating: Add the mixture to 2 mL of molten top agar (containing trace histidine/biotin at 45°C). Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Scoring: Invert plates and incubate at 37°C for 48 h. Count revertant colonies using an automated colony counter.

StrainTreatmentVehicle Control500 µ g/plate 5000 µ g/plate Positive ControlResult
TA98 - S922 ± 424 ± 321 ± 5450 ± 20Negative
TA98 + S928 ± 530 ± 429 ± 6890 ± 35Negative
TA100 - S9110 ± 12115 ± 10108 ± 151200 ± 80Negative
TA100 + S9125 ± 14130 ± 11122 ± 181850 ± 110Negative
Metabolic Stability & Reactive Metabolite Trapping

Causality: To empirically prove that the C4-acetyl and C5-methyl groups successfully block toxic bioactivation, we perform a Glutathione (GSH) trapping assay. If any reactive electrophiles are generated, GSH will covalently bind to them, forming an adduct detectable by LC-MS/MS .

Bioactivation_Pathway N1 Unsubstituted Thiazole (High Risk) N2 C4-C5 Epoxidation (CYP450) N1->N2 N3 Reactive Electrophile (Hepatotoxic) N2->N3 N4 1-(2-Amino-5-methylthiazol-4-yl)ethanone (Blocked C4/C5) N5 Steric Hindrance & Electronic Deactivation N4->N5 N6 Metabolic Stability (Safe Profile) N5->N6

Fig 2: Structural blockage of CYP450-mediated C4-C5 epoxidation in substituted thiazoles.

Step-by-Step Protocol:

  • Incubation Matrix: Combine 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 min. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 15 min. Analyze the supernatant using a triple quadrupole mass spectrometer in precursor ion scan mode (neutral loss of 129 Da, characteristic of the γ -glutamyl moiety). An absence of GSH adduct peaks confirms the structural stability of the substituted thiazole ring.

Conclusion

The preliminary screening of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide demonstrates a highly favorable safety profile. The strategic placement of the acetyl and methyl groups at the C4 and C5 positions effectively neutralizes the classic metabolic liabilities associated with the thiazole pharmacophore. By utilizing a self-validating cascade of in vitro cytotoxicity, genotoxicity, and LC-MS/MS metabolic trapping, researchers can confidently advance this scaffold into in vivo pharmacokinetic and efficacy models without the looming threat of idiosyncratic hepatotoxicity.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 2021. URL:[Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One, 2009. URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 2022. URL:[Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Pharmaceuticals, 2023. URL:[Link]

Exploratory

An In-Depth Technical Guide to 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, a key intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document details its fundamental physicochemical properties, offers insights into its synthesis and reactivity, and outlines its significance in medicinal chemistry and drug development. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. 1-(2-Amino-5-methylthiazol-4-yl)ethanone and its salts are crucial building blocks for the elaboration of more complex molecules. The hydrobromide salt, in particular, often serves as a stable and readily handled intermediate in multi-step synthetic sequences. Its importance lies in the strategic placement of reactive functional groups—the amino group, the acetyl moiety, and the thiazole ring itself—which allow for diverse chemical modifications and the exploration of extensive chemical space in drug discovery programs.

Physicochemical Properties

The fundamental properties of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide are summarized in the table below. These parameters are critical for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Chemical Name 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromideN/A
Synonyms 5-Acetyl-2-amino-4-methylthiazole hydrobromide[1][2]
Molecular Formula C₆H₉BrN₂OSN/A
Molecular Weight 237.12 g/mol N/A
Appearance Expected to be a solid, likely a crystalline powder, ranging from off-white to brown.[2]
Melting Point Not explicitly available for the hydrobromide salt. The free base has a melting point of 268-272 °C (decomposes).[3]
Solubility Expected to have increased solubility in polar solvents such as water and alcohols compared to the free base.N/A
CAS Number Not explicitly available for the hydrobromide salt. The free base is 40353-62-6.[1]

Note: Some properties are inferred based on the properties of the free base and general characteristics of hydrobromide salts.

Synthesis and Reactivity

The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is typically achieved through the Hantzsch thiazole synthesis. This classical and versatile method involves the condensation of an α-haloketone with a thiourea derivative. In this specific case, the reaction of a 3-halo-2,4-pentanedione with thiourea will yield the target aminothiazole. The hydrobromide salt is often the direct product of this reaction when hydrobromic acid is used or generated in situ.

Caption: Hantzsch synthesis of the target compound.

General Synthetic Protocol

The following is a generalized protocol for the synthesis of 2-aminothiazole hydrobromide salts, which can be adapted for the specific synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide.

Materials:

  • 3-Bromo-2,4-pentanedione

  • Thiourea

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve equimolar amounts of 3-bromo-2,4-pentanedione and thiourea in a suitable solvent such as ethanol in a round-bottom flask.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 1-(2-amino-5-methylthiazol-4-yl)ethanone hydrobromide, often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate the dissolution of the reactants and the subsequent cyclization reaction.

  • Temperature: The reaction is often exothermic and may proceed at room temperature. Gentle heating can be applied to increase the reaction rate, but excessive heat should be avoided to prevent the formation of byproducts.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and any side products.

Reactivity and Further Transformations

The synthetic utility of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide stems from the reactivity of its functional groups:

  • Amino Group: The 2-amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

  • Acetyl Group: The methyl ketone can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form α,β-unsaturated ketones, which are themselves versatile intermediates.[4] The methyl group can also be halogenated to introduce a leaving group for further nucleophilic substitution.

  • Thiazole Ring: The thiazole ring is a stable aromatic system but can undergo electrophilic substitution under certain conditions.

Caption: Reactivity of the key functional groups.

Applications in Drug Development

The 2-aminothiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of 1-(2-Amino-5-methylthiazol-4-yl)ethanone have been investigated for various pharmacological activities, including:

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial drugs.

  • Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory compounds.

  • Kinase Inhibitors: The 2-aminothiazole core can act as a hinge-binding motif in many protein kinase inhibitors, which are crucial in cancer therapy.

The ability to readily modify the core structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone makes it an invaluable starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Hazard Identification (based on 2-amino-5-methylthiazole):

  • May be harmful if swallowed.

  • May cause skin, eye, and respiratory irritation.

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a thorough risk assessment for any experimental procedures.

Conclusion

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a synthetically versatile and commercially important building block in medicinal chemistry. Its well-defined reactivity allows for the systematic development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its fundamental properties, synthesis, and significance, offering a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

  • ChemBK. 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-Ethanone - Physico-chemical Properties. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

Sources

Foundational

A Technical Guide to the Discovery and Early-Stage Pharmacological Research of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

This document provides a comprehensive framework for initiating and conducting early-stage pharmacological research on the novel chemical entity, 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. Given the limited e...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for initiating and conducting early-stage pharmacological research on the novel chemical entity, 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. Given the limited existing public data on this compound, this guide is structured as a prospective research plan, outlining a logical, scientifically rigorous pathway from initial characterization to preliminary in vivo consideration. It is intended for researchers, scientists, and drug development professionals embarking on the evaluation of new chemical entities.

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4] The specific compound, 1-(2-Amino-5-methylthiazol-4-yl)ethanone, and its hydrobromide salt, represents an under-explored variation of this scaffold, offering a unique opportunity for novel therapeutic discovery.

Part 1: Foundational Characterization and Synthesis

Before commencing any pharmacological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. This foundational step is critical for data reproducibility and the accurate interpretation of all subsequent biological results.

Certificate of Analysis (CoA) and Purity Assessment

The starting material, 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, should be sourced from a reputable chemical supplier.[5][6] Even with a supplier's CoA, independent verification is paramount.

Table 1: Recommended Analytical Techniques for Compound Characterization

Analytical Method Purpose Acceptance Criteria
¹H NMR & ¹³C NMR Structural confirmation and identification of organic impurities.Spectra consistent with the proposed structure; absence of significant unassigned signals.
LC-MS Purity assessment and mass confirmation.Purity ≥ 95%; observed mass-to-charge ratio (m/z) consistent with the calculated molecular weight.
FT-IR Spectroscopy Confirmation of key functional groups (e.g., C=O, N-H).Presence of characteristic absorption bands for the expected functional groups.[3]
Elemental Analysis Determination of the elemental composition (C, H, N, S).Experimental values within ±0.4% of the theoretical values.
Synthesis Route Overview

While commercially available, understanding the synthesis is crucial for troubleshooting impurity profiles and for future analog development. A common synthetic route to the core structure involves the Hantzsch thiazole synthesis, reacting an α-haloketone with a thiourea derivative.[3] Modifications of this core, such as through Claisen-Schmidt condensation, have been used to generate derivatives with anticancer and antimicrobial activities.[7][8]

Part 2: In Silico Target Prediction and Liability Assessment

With a characterized compound in hand, computational methods provide a rapid, cost-effective initial screen to generate hypotheses about potential biological targets and to flag potential liabilities.[9][10] This "fail early, fail cheap" approach is a cornerstone of modern drug discovery.[11]

Computational Target Prediction Workflow

The principle behind ligand-based target prediction is that structurally similar molecules often share similar biological targets.[9] Various computational tools can be employed for this purpose.

G cluster_0 Input cluster_1 Prediction Platforms cluster_2 Output & Analysis SMILES Compound SMILES String CC1=C(N=C(S1)N)C(=O)C SwissTarget SwissTargetPrediction SMILES->SwissTarget Submit Structure SuperPred SuperPred SMILES->SuperPred Submit Structure PASS PASS Online SMILES->PASS Submit Structure TargetList Ranked List of Potential Targets SwissTarget->TargetList Generate Predictions SuperPred->TargetList Generate Predictions PASS->TargetList Generate Predictions PathwayAnalysis Pathway Analysis (e.g., KEGG, Reactome) TargetList->PathwayAnalysis Functional Annotation

Caption: In Silico Target Prediction Workflow.

Based on the 2-aminothiazole core, potential predicted targets could include kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative pathways.[2][12] For example, some 2-aminothiazole derivatives have been investigated as Aurora kinase inhibitors for breast cancer.[12] A patent also suggests that certain 2-aminothiazole derivatives may act as inhibitors of myeloid differentiation protein 88 (MyD88), a key molecule in innate immunity, pointing towards potential applications in autoimmune diseases and transplant rejection.[13]

In Silico ADMET Profiling

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage attrition.[14][15]

Table 2: Key In Silico ADMET Parameters

Parameter Importance Prediction Tool Example
Lipinski's Rule of Five Predicts "drug-likeness" and potential oral bioavailability issues.SwissADME[8]
Aqueous Solubility Affects absorption and formulation.SwissADME, pkCSM
CYP450 Inhibition Predicts potential for drug-drug interactions.SwissADME, pkCSM
hERG Inhibition Flags potential for cardiotoxicity.pkCSM, Pred-hERG
Mutagenicity (AMES test) Predicts potential for carcinogenicity.pkCSM, Lazar

Part 3: In Vitro Pharmacological Evaluation

The results from the in silico analysis will guide the design of a targeted yet comprehensive in vitro screening cascade. The goal is to confirm predicted activities and uncover novel ones.

Tier 1: Broad-Based Screening

Initial screening should cast a wide net to identify the most promising therapeutic areas. This typically involves general cytotoxicity assays and broad panel screens.

3.1.1 General Cytotoxicity Assessment

A foundational step is to determine the compound's intrinsic cytotoxicity across different cell lines. This helps establish a therapeutic window for subsequent, more specific assays.

Protocol: MTT Assay for Cytotoxicity [16]

  • Cell Plating: Seed cells (e.g., HEK293 for general toxicity, a cancer panel like NCI-60) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in a cell culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium.

  • Incubation: Incubate plates for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[18]

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[19]

  • Data Analysis: Calculate the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.

3.1.2 Broad Target-Class Screening

Based on in silico predictions, the compound should be submitted to broad panel screens. For example, if kinase inhibition is predicted, a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) can rapidly screen the compound against hundreds of kinases at a single concentration (e.g., 10 µM).

Tier 2: Hit Confirmation and Elucidation

Positive "hits" from Tier 1 screening must be confirmed and further investigated.

3.2.1 Dose-Response Assays

Any activity identified in a single-point screen must be confirmed by generating a full dose-response curve to determine potency (e.g., IC₅₀ or EC₅₀). The protocol is similar to the cytotoxicity assay but uses a target-specific readout (e.g., enzymatic activity, receptor binding).

3.2.2 Orthogonal and Functional Assays

To ensure the observed effect is not an artifact of the primary assay format, an orthogonal assay using a different detection technology should be employed. For example, if a compound inhibits a kinase in a biochemical assay, a cell-based functional assay (e.g., measuring the phosphorylation of a downstream substrate via Western Blot or ELISA) should be used to confirm on-target activity in a more physiologically relevant context.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Hit Validation cluster_2 Outcome InSilico In Silico Prediction (e.g., Kinase Target) SinglePoint Single-Point Screen (e.g., 10 µM in Kinase Panel) InSilico->SinglePoint Guides Screen Selection DoseResponse Biochemical Dose-Response (Calculate IC₅₀) SinglePoint->DoseResponse Identifies 'Hit' Orthogonal Orthogonal Assay (e.g., Different Technology) DoseResponse->Orthogonal Confirms Activity Functional Cell-Based Functional Assay (e.g., Target Engagement) Orthogonal->Functional Confirms Cellular Activity ValidatedHit Validated Hit Compound Functional->ValidatedHit

Caption: In Vitro Hit Validation Workflow.

Part 4: Early ADME and Toxicology Profiling

Concurrent with Tier 2 validation, in vitro ADME and toxicology assays should be initiated to ensure the compound has properties suitable for further development.

Table 3: Essential Early In Vitro ADME/Tox Assays

Assay Purpose Methodology
Metabolic Stability To assess the rate of metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to measure compound disappearance over time.[20]
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins, which affects its free concentration.Equilibrium dialysis or ultrafiltration.
Permeability (Caco-2) To predict intestinal absorption of orally administered drugs.Measurement of compound transport across a Caco-2 cell monolayer.[15]
Cardiotoxicity (hERG) To assess the risk of drug-induced cardiac arrhythmias.Patch-clamp electrophysiology or high-throughput fluorescent assays.

Conclusion and Forward Look

The journey from a novel chemical entity to a validated hit is a systematic process of hypothesis generation, rigorous testing, and data-driven decision-making. For 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, this guide outlines a comprehensive and logical pathway. The initial steps of thorough characterization, in silico prediction, and broad-based in vitro screening are designed to efficiently identify its most promising pharmacological potential. Subsequent validation and early ADME/Tox profiling will build a data package to justify progression towards medicinal chemistry optimization and eventual in vivo efficacy studies. The rich history of the 2-aminothiazole scaffold suggests that this compound holds significant potential, awaiting discovery through the diligent application of the principles and protocols outlined herein.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Acta Poloniae Pharmaceutica. Available at: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2011/5/747.pdf
  • Improving early drug discovery through ADME modelling: an overview. PubMed. Available at: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • De-Risking Drug Discovery Programmes Early with ADMET. Technology Networks. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Computational Predictions for Multi-Target Drug Design. ResearchGate. Available at: [Link]

  • Metabolite Profiling Applications in Early Drug Discovery. LCGC International. Available at: [Link]

  • How do you predict ADMET properties of drug candidates? Aurlide. Available at: [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Revealing Drug-Target Interactions with Computational Models and Algorithms. MDPI. Available at: [Link]

  • Drug–Target Interactions Prediction at Scale: The Komet Algorithm with the LCIdb Dataset. Journal of Chemical Information and Modeling. Available at: [Link]

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Exploratory

Literature review of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide biological activity

An In-Depth Technical Guide on the Biological Activity of 1-(2-Amino-5-methylthiazol-4-yl)ethanone and its Derivatives Introduction The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity of 1-(2-Amino-5-methylthiazol-4-yl)ethanone and its Derivatives

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with a wide array of therapeutic applications.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents, among others.[1][2][4] This guide focuses on the biological activities associated with a specific derivative, 1-(2-Amino-5-methylthiazol-4-yl)ethanone, and its related analogues. This compound serves as a crucial starting material for the synthesis of more complex molecules with enhanced biological efficacy. We will delve into its synthesis, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the 2-Aminothiazole Core

The synthesis of 2-aminothiazole derivatives, including 1-(2-amino-4-methylthiazol-5-yl)ethanone, is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. The versatility of this synthesis allows for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships. For instance, the starting material, 2-amino-4-methyl-5-acetylthiazole, can be prepared according to reported methods.[5] This key intermediate is then often used in Claisen-Schmidt condensations with various aromatic aldehydes to produce a diverse library of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are chalcone analogues.[5][6]

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Further Derivatization (Claisen-Schmidt Condensation) alpha_haloketone α-Haloketone aminothiazole 2-Aminothiazole Derivative (e.g., 1-(2-Amino-5-methylthiazol-4-yl)ethanone) alpha_haloketone->aminothiazole thiourea Thiourea thiourea->aminothiazole aminothiazole_ethanone 1-(2-Amino-5-methylthiazol-4-yl)ethanone chalcone_analogue 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenone aminothiazole_ethanone->chalcone_analogue aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->chalcone_analogue

Caption: General synthesis pathway for 2-aminothiazole derivatives.

Biological Activities of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Derivatives

The 2-aminothiazole moiety is a versatile pharmacophore, and its derivatives, including those derived from 1-(2-amino-5-methylthiazol-4-yl)ethanone, exhibit a broad spectrum of biological activities.

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents.[3][4][7] Derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, melanoma, ovarian, and renal cancers.[4]

A study on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, synthesized from 1-(2-amino-4-methylthiazol-5-yl)ethanone, demonstrated moderate activity against several cancer cell lines.[5] Specifically, one derivative showed notable activity against leukemia (CCRF-CEM and HL-60(TB)), renal cancer (UO-31), and breast cancer (MCF7) cell lines.[5] The introduction of different substituted aryl groups onto the propenone backbone allows for fine-tuning of the anticancer activity.[4]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

CompoundCancer Cell LineActivity MetricResultReference
1-[2-amino-4-methylthiazol-5-yl]-3-(aryl)propenone derivativeLeukemia (CCRF-CEM, HL-60(TB))Moderate Activity-[5]
1-[2-amino-4-methylthiazol-5-yl]-3-(aryl)propenone derivativeRenal Cancer (UO-31)Moderate Activity-[5]
1-[2-amino-4-methylthiazol-5-yl]-3-(aryl)propenone derivativeBreast Cancer (MCF7)Moderate Activity-[5]
2-amino-thiazole-5-carboxylic acid phenylamide derivativesHuman K562 Leukemia CellsGood Anti-proliferative Effects-[1]
Antimicrobial Activity

Derivatives of 2-aminothiazole are well-documented for their antibacterial and antifungal properties.[8][9] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[9] The antimicrobial screening of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones identified a derivative active against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5][6] This highlights the potential of this class of compounds in combating a range of microbial infections. The mechanism of action for some 2-aminothiazole derivatives involves the inhibition of enzymes crucial for bacterial cell wall biosynthesis, such as Mur1 and Mur2.[9]

G cluster_0 Antimicrobial Screening Workflow synthesis Synthesize 2-Aminothiazole Derivatives agar_diffusion Agar Diffusion Method synthesis->agar_diffusion mic_mbc Broth Microdilution (MIC/MBC) agar_diffusion->mic_mbc data_analysis Analyze Zones of Inhibition and MIC/MBC Values mic_mbc->data_analysis active_compounds Identify Active Compounds data_analysis->active_compounds

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[2][10] The proposed mechanism for some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[9][10] This suggests that derivatives of 1-(2-amino-5-methylthiazol-4-yl)ethanone could be explored for the development of novel anti-inflammatory drugs.

Antioxidant Activity

The 2-aminothiazole scaffold has also been associated with antioxidant properties.[1][2] Some derivatives have demonstrated significant radical scavenging potential in various assays.[11] This activity is often attributed to the ability of the molecule to donate electrons or hydrogen atoms to neutralize free radicals. The synthesis of 2-amino-5-methylthiazole derivatives containing other heterocyclic moieties, such as 1,3,4-oxadiazole, has been explored to enhance this antioxidant potential.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended functionalities. For instance, in the case of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, the substitution pattern on the aryl ring significantly influences the anticancer and antimicrobial activities.[5] Aromatic substitutions on the 2-aminothiazole core have been shown to improve antitumor activity more than aliphatic substitutions.[4] Further research into these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

Experimental Protocols

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

This protocol is a generalized representation based on the methods described by the National Cancer Institute (NCI) Developmental Therapeutics Program, which is referenced in the literature for testing these types of compounds.[5]

  • Cell Culture: A panel of 60 human tumor cell lines is grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After 24 hours, the test compound is added at a single concentration (e.g., 10⁻⁵ M).[6]

    • The plates are incubated for an additional 48 hours.

  • Endpoint Measurement:

    • The assay is terminated by the addition of trichloroacetic acid (TCA).

    • Cells are fixed and then stained with sulforhodamine B (SRB).

    • The bound stain is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated at each of the drug concentrations levels.

Conclusion

1-(2-Amino-5-methylthiazol-4-yl)ethanone and its derivatives represent a promising class of compounds with a wide range of biological activities. The 2-aminothiazole core serves as a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the optimization of their biological profiles. Future research should continue to explore the structure-activity relationships of these derivatives to unlock their full therapeutic potential.

G cluster_activities Biological Activities core 1-(2-Amino-5-methylthiazol-4-yl)ethanone Core Structure anticancer Anticancer core->anticancer antimicrobial Antimicrobial core->antimicrobial anti_inflammatory Anti-inflammatory core->anti_inflammatory antioxidant Antioxidant core->antioxidant

Caption: Diverse biological activities of 2-aminothiazole derivatives.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Hindawi. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2022). Future Medicinal Chemistry. [Link]

  • Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. (2013). Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). National Center for Biotechnology Information. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. [Link]

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. (2013). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide: An Application Note for Medicinal Chemistry and Drug Development Professionals

Abstract The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] This application note provides a detailed, step-by-step protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, a key intermediate in the development of various therapeutic compounds. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural guidance, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4][5] The 2-aminothiazole scaffold, in particular, is a privileged structure frequently encountered in drug discovery programs. The target compound, 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the preparation of thiazoles.[2][3] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[6] This protocol adapts the classical Hantzsch reaction for the specific synthesis of the target compound, providing a robust and scalable procedure.

Reaction Scheme

The synthesis proceeds via a one-pot reaction involving the cyclocondensation of 3-bromo-2,4-pentanedione with thiourea. The resulting aminothiazole is then protonated with hydrobromic acid to yield the hydrobromide salt.

Synthesis_Scheme reagent1 3-Bromo-2,4-pentanedione product 1-(2-Amino-5-methylthiazol-4-yl)ethanone reagent1->product + Thiourea (Hantzsch Synthesis) reagent2 Thiourea reagent2->product final_product 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide product->final_product + HBr hbr HBr

Caption: Overall synthetic scheme for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-Bromo-2,4-pentanedione≥97%Commercially AvailableHandle with care, lachrymator.
Thiourea≥99%Commercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrobromic acid48% in waterCommercially AvailableCorrosive.
Sodium bicarbonateReagent GradeCommercially Available
Magnesium sulfateAnhydrousCommercially Available
Round-bottom flask250 mLStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer with hotplateStandard laboratory supplier
Buchner funnel and flaskStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
pH paper or meterStandard laboratory supplier
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available

Experimental Protocol

Step 1: Hantzsch Thiazole Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (7.61 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reagent Addition: While stirring, add 3-bromo-2,4-pentanedione (17.9 g, 0.1 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Work-up (if no precipitate forms): If no precipitate is observed, slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7). This step is crucial to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the aminothiazole.

Step 2: Isolation and Purification of the Free Base
  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether.

  • Extraction (if work-up was performed): If the product did not precipitate upon cooling, the ethanolic solution should be concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent from the dried organic solution using a rotary evaporator to yield the crude 1-(2-amino-5-methylthiazol-4-yl)ethanone as a solid.

Step 3: Formation of the Hydrobromide Salt
  • Dissolution: Dissolve the crude free base in a minimal amount of hot ethanol.

  • Acidification: To the warm ethanolic solution, add 48% hydrobromic acid dropwise with stirring until the solution becomes acidic (pH ~2).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Isolation: Collect the crystalline hydrobromide salt by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

  • Drying: Dry the final product under vacuum to a constant weight.

Expected Yield and Characterization

  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: To be determined and compared with literature values.

  • ¹H NMR (DMSO-d₆): Expected signals corresponding to the methyl protons, the acetyl protons, and the amine protons.

  • Mass Spectrometry (ESI-MS): Expected m/z for the protonated molecule [M+H]⁺.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[8]

  • Reagent Handling:

    • 3-Bromo-2,4-pentanedione: Is a lachrymator and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[9]

    • Hydrobromic acid: Is highly corrosive and can cause severe burns. Handle with extreme caution.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]

Mechanistic Insights

The Hantzsch synthesis of 2-aminothiazoles is a classic example of a condensation-cyclization reaction. The mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon bearing the bromine atom of the α-haloketone.

  • Intermediate Formation: This initial attack forms an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an internal nucleophile, attacking one of the carbonyl carbons.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic thiazole ring.

Hantzsch_Mechanism start α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.[3]

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor closely with TLC.
Loss of product during work-upEnsure proper pH adjustment during neutralization. Use cold solvents for washing the precipitate.
Oily ProductImpurities presentRecrystallize the product from a suitable solvent system (e.g., ethanol/water).
Incomplete dryingDry the product under high vacuum for an extended period.
Reaction does not startLow reaction temperatureEnsure the reaction mixture is refluxing at the correct temperature.
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. The Hantzsch thiazole synthesis offers a straightforward and efficient route to this valuable intermediate. By following the detailed steps and safety precautions outlined in this guide, researchers and drug development professionals can confidently and reproducibly synthesize this key building block for their research endeavors.

References

  • Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]

  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • PMC. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (2023). [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). [Link]

  • Amanote Research. (n.d.). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Amanote Research. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

Sources

Application

Advanced HPLC Method Development and Validation for 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP) Analyte Characterization & Chromatographic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP)

Analyte Characterization & Chromatographic Rationale

Developing a robust quantitative method for small, highly polar, and basic active pharmaceutical ingredients (APIs) requires a deep understanding of their physicochemical behavior in solution.

1-(2-Amino-5-methylthiazol-4-yl)ethanone (CAS: 40353-62-6) is a thiazole derivative featuring a primary amine, a methyl group, and a ketone moiety . When formulated as a hydrobromide salt, it dissociates in aqueous media to form a highly polar, positively charged organic cation. This presents two primary chromatographic challenges: poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions.

The Causality Behind the Method Design

To engineer a self-validating and robust analytical method, every experimental variable was selected based on the analyte's mechanistic behavior:

  • Stationary Phase Selection (Preventing Phase Collapse): Standard C18 columns undergo hydrophobic phase collapse (dewetting) when exposed to the >95% aqueous mobile phases required to retain highly polar analytes. To ensure reproducible retention, an Aqueous-C18 (AQ-C18) or polar-embedded stationary phase is utilized. These phases maintain hydration and provide secondary polar interactions, enabling stable partitioning without the need for complex ion-pairing reagents .

  • Mobile Phase pH (Suppressing Silanol Activity): The primary amine and thiazole nitrogen are basic. Operating at a low pH (pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it ensures the analyte remains fully protonated, locking it into a single ionization state for reproducible retention times. Second, it suppresses the ionization of residual silanols on the silica matrix, virtually eliminating the ion-exchange interactions that cause peak tailing in basic compounds .

  • Detection: The conjugated π -system of the thiazole ring and the ethanone group provides strong UV chromophoric activity. UV detection at 254 nm offers the optimal balance between high-sensitivity quantification and baseline stability.

Workflow A 1. Analyte Profiling (Polar, Basic, Salt Form) B 2. Column Selection (AQ-C18 / Polar-embedded) A->B C 3. Mobile Phase Optimization (Low pH TFA Buffer) B->C D 4. Gradient & Temp Tuning (Maximize Resolution) C->D E 5. Method Finalization (Ready for ICH Validation) D->E

Fig 1. Step-by-step QbD-based HPLC method development workflow for polar basic compounds.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring that any mechanical or chemical deviations are caught before data generation.

Chromatographic Conditions
ParameterSpecification / Condition
Column Waters Atlantis T3 (or equivalent AQ-C18), 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (v/v)
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (v/v)
Elution Mode Isocratic: 90% A / 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C ± 1 °C
Detection UV/PDA at 254 nm
Run Time 8.0 minutes
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic membrane.

  • Repeat the process for Mobile Phase B using HPLC-grade Acetonitrile. Note: Degas both lines for 10 minutes prior to pumping to prevent micro-bubble formation in the flow cell.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide reference standard into a 10 mL volumetric flask.

  • Dissolve in 8 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution of the hydrobromide salt.

  • Make up to the mark with Mobile Phase A (Yields a 1.0 mg/mL stock solution).

  • Dilute the stock solution serially to create working standards at 10, 25, 50, 75, and 100 µg/mL.

Step 3: Sample Extraction

  • Weigh an amount of sample matrix equivalent to 10.0 mg of the active pharmaceutical ingredient.

  • Extract with 10 mL of Mobile Phase A. Vortex vigorously for 2 minutes.

  • Centrifuge the suspension at 10,000 rpm for 5 minutes to pellet insoluble excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Step 4: System Suitability Test (SST) Inject the 50 µg/mL standard six times consecutively. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of Peak Area: 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5,000

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose in regulatory submissions, it was rigorously validated according to the latest ICH Q2(R2) guidelines for analytical procedure validation . The recent R2 revision emphasizes a lifecycle approach and allows for combined assessments of accuracy and precision .

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (Reportable Range) Start->Lin Acc Accuracy & Precision (Combined Approach) Start->Acc Rob Robustness (DoE parameters) Start->Rob Report Final Validation Report Spec->Report Lin->Report Acc->Report Rob->Report

Fig 2. ICH Q2(R2) analytical procedure validation lifecycle and core performance characteristics.
Validation Results Summary

The quantitative data generated during the validation phase is summarized below, demonstrating the method's reliability and authoritative grounding.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Injection of blank matrix and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat, UV).No interfering peaks at analyte Rt​ ; Peak purity angle < purity threshold.Pass. Resolution from nearest degradant > 2.0.
Linearity 5 concentration levels (10 to 100 µg/mL) injected in triplicate.Correlation coefficient ( R2 ) 0.999. R2 = 0.9998; y = 14523x + 124
Accuracy (Recovery) Spiked matrix at 50%, 100%, and 150% of target concentration (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% – 100.8%
Repeatability 6 independent sample preparations at 100% test concentration.%RSD of calculated assay 2.0%.%RSD = 0.85%
Intermediate Precision Same as repeatability, performed on a different day by a different analyst.%RSD of combined data 2.0%.%RSD = 1.12%
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), and pH ( ± 0.2).SST criteria must remain within limits.Pass. Tf​ remained < 1.3 across all conditions.

References

  • Analytical Chemistry (ACS Publications). "Overload for Ionized Solutes in Reversed-Phase High-Performance Liquid Chromatography". Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

Method

Applications of 1-(2-Amino-4-methylthiazol-5-yl)ethanone in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the applications of 1-(2-amino-4-methylthiazol-5-yl)ethanone, a versatile heterocyclic ketone, in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the applications of 1-(2-amino-4-methylthiazol-5-yl)ethanone, a versatile heterocyclic ketone, in the synthesis of pharmaceutical intermediates and biologically active compounds. The content herein is curated to provide both foundational knowledge and actionable protocols for laboratory use.

Introduction and Overview

1-(2-Amino-4-methylthiazol-5-yl)ethanone, also known as 2-amino-4-methyl-5-acetylthiazole, is a key building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a reactive 2-aminothiazole core and a methyl ketone group, allows for a diverse range of chemical transformations. The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs, imparting a wide spectrum of biological activities.[2] This makes 1-(2-amino-4-methylthiazol-5-yl)ethanone a valuable starting material for the synthesis of novel therapeutic agents.

While the hydrobromide salt of this compound is not extensively documented in the literature, the free base is widely used. The use of a hydrobromide salt is a standard practice in pharmaceutical chemistry to enhance the stability and handling of amine-containing compounds. For the purpose of this guide, the protocols will refer to the free base, with the understanding that the hydrobromide salt can be used as a stable precursor, typically by neutralization prior to or during the reaction.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe use of any chemical reagent.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone[3]
Synonyms 2-Amino-4-methyl-5-acetylthiazole, 5-Acetyl-2-amino-4-methylthiazole[4][5]
CAS Number 30748-47-1[4][5]
Molecular Formula C6H8N2OS[3]
Molecular Weight 156.21 g/mol [3][4]
Appearance White to pale yellow or beige crystalline powder/solid[1][6]
Melting Point 268-272 °C (decomposes)[3][6]
Solubility Soluble in polar organic solvents such as ethanol and DMSO. Soluble in alcohol and ether solvents, slightly soluble in water.[2][6]
Safety and Handling

1-(2-Amino-4-methylthiazol-5-yl)ethanone is classified as an irritant.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.[3][7]

  • Causes serious eye irritation.[3][7]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed.[5][6]

Precautionary Statements:

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Wear protective gloves, eye protection, and face protection.[7]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If skin irritation occurs, get medical advice/attention.[7]

Key Applications in Pharmaceutical Synthesis

The primary application of 1-(2-amino-4-methylthiazol-5-yl)ethanone in pharmaceutical synthesis is as a versatile precursor for the construction of more complex heterocyclic systems. Its bifunctional nature allows for sequential or one-pot reactions to generate a diverse library of compounds for drug discovery screening.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A prominent application of 1-(2-amino-4-methylthiazol-5-yl)ethanone is its use as the ketone component in the Claisen-Schmidt condensation. This base-catalyzed reaction with various aromatic aldehydes yields 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, a class of chalcones.[8] These compounds are of significant interest due to their wide range of reported biological activities, including anticancer and antimicrobial properties.[8]

The reaction proceeds via the formation of an enolate from the methyl ketone in the presence of a base, which then undergoes a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the stable α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism ketone 1-(2-Amino-4-methylthiazol-5-yl)ethanone enolate Enolate Intermediate ketone->enolate + Base aldehyde Aromatic Aldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct base Base (e.g., t-BuOK) enolate->aldol_adduct Nucleophilic Attack chalcone Chalcone Derivative aldol_adduct->chalcone - H2O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt Condensation.

Precursor to Other Heterocyclic Systems

The 2-amino group and the acetyl moiety of 1-(2-amino-4-methylthiazol-5-yl)ethanone can be further functionalized to construct a variety of other heterocyclic scaffolds. For instance, the amino group can be acylated or reacted with electrophiles, while the acetyl group can undergo reactions at the α-carbon or the carbonyl group. This versatility makes it a valuable intermediate in combinatorial chemistry and drug discovery programs.

While not a direct precursor in the most commonly cited synthetic routes, the 2-aminothiazole core is a fundamental component of the tyrosine kinase inhibitor Dasatinib.[9] The synthesis of Dasatinib typically starts from a 2-aminothiazole-5-carboxylic acid derivative.[8][10][11] Although not explicitly documented, it is conceivable that the acetyl group of 1-(2-amino-4-methylthiazol-5-yl)ethanone could be oxidized to a carboxylic acid, thus providing an alternative route to key Dasatinib intermediates.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone and its subsequent use in the Claisen-Schmidt condensation.

Protocol 1: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone

This protocol is adapted from the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole derivatives.[8]

Synthesis_Workflow start Start: Thiourea and 3-chloro-2,4-pentanedione reaction Reaction in Glacial Acetic Acid with Sodium Acetate start->reaction workup Work-up reaction->workup product Product: 1-(2-Amino-4-methylthiazol-5-yl)ethanone workup->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • Thiourea

  • 3-Chloro-2,4-pentanedione (2-chloroacetylacetone)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (1 equivalent), anhydrous sodium acetate (as catalyst), and glacial acetic acid.

  • To this mixture, add 3-chloro-2,4-pentanedione (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 1-(2-amino-4-methylthiazol-5-yl)ethanone.

Protocol 2: Synthesis of 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones via Claisen-Schmidt Condensation

This protocol is based on the work of Lozynskyi et al.[8] and describes a general procedure for the synthesis of chalcone derivatives.

Materials:

  • 1-(2-Amino-4-methylthiazol-5-yl)ethanone (1 equivalent)

  • Substituted aromatic aldehyde (2 equivalents)

  • Potassium tert-butylate (1 equivalent)

  • Absolute ethanol

  • Acetic acid (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol) and the desired substituted benzaldehyde (20 mmol) in absolute ethanol (10 mL).

  • Add potassium tert-butylate (10 mmol) to the mixture.

  • Heat the reaction mixture under reflux for 3-5 hours.

  • After the reflux period, allow the mixture to stand at room temperature overnight.

  • Collect the precipitated solid product by vacuum filtration.

  • Recrystallize the crude product from acetic acid to obtain the pure 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.

Data Presentation: Yields of Selected Chalcone Derivatives [8]

Aromatic Aldehyde SubstituentProduct Yield (%)Melting Point (°C)
4-Methyl72264-266
4-Methoxy88288-290
4-Fluoro84277-279
3-Hydroxy-4-methoxy77232-234
2-Ethoxy89225-227

Conclusion

1-(2-Amino-4-methylthiazol-5-yl)ethanone is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility is well-demonstrated in the synthesis of biologically active chalcones via the Claisen-Schmidt condensation. The straightforward synthesis of the starting material itself, coupled with its reactivity, makes it an attractive tool for medicinal chemists and drug development professionals. Further exploration of its chemical transformations is likely to yield novel compounds with significant therapeutic potential.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • PubChem. (n.d.). 5-Acetyl-2-amino-4-methylthiazole. National Center for Biotechnology Information. [Link]

  • Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(2), 315-320.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]

  • Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. [Link]

  • ChemBK. (2024). 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-Ethanone. [Link]

  • ChemBK. (2024). 2-Amino-4-Methyl-5-Acetyl Thiazole. [Link]

  • Tiong, K. H., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(2), 144-154. [Link]

Sources

Application

Application Note: Preparation and Handling of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide Stock Solutions for In Vitro Cellular Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the preparation, storage, and use of stock solutions of 1-(2-Amino-5-methylthiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and use of stock solutions of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide for cell culture applications. Proper handling of small molecule compounds is critical for ensuring experimental reproducibility, cellular health, and data integrity. This guide outlines best practices grounded in established laboratory procedures, covering solvent selection, calculation of concentrations, sterile preparation techniques, and long-term storage to maintain compound stability and activity.

Introduction: The Importance of Proper Stock Solution Preparation

1-(2-Amino-5-methylthiazol-4-yl)ethanone is a heterocyclic building block recognized for its utility in the synthesis of various bioactive molecules, including those with potential antimicrobial and anti-inflammatory properties.[1] Derivatives of this compound have been investigated for their activity against various cancer cell lines and microbial pathogens.[2] As with any small molecule intended for cell-based assays, the reliability and reproducibility of experimental results are fundamentally dependent on the quality and consistency of the compound's stock solution.

Factors such as solvent choice, final concentration, sterility, and storage conditions can significantly impact the compound's solubility, stability, and ultimately its observed biological effect. An improperly prepared stock solution can lead to compound precipitation, degradation, or contamination, confounding experimental outcomes. This application note serves as a comprehensive guide for researchers to prepare high-quality, sterile stock solutions of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, ensuring the validity of in vitro studies.

Compound Properties and Characteristics

A thorough understanding of the compound's physicochemical properties is the first step in designing a robust preparation protocol.

PropertyValueSource
Chemical Name 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide-
Parent Compound 1-(2-Amino-5-methylthiazol-4-yl)ethanone[3][4]
Parent CAS Number 40353-62-6[3][4]
Molecular Formula C₆H₈N₂OS (Parent Compound)[3]
Molecular Weight 156.21 g/mol (Parent Compound)[3]
Appearance Typically a white to pale yellow crystalline powder.[5]-
Solubility Soluble in organic solvents like DMSO; slightly soluble in water.[5]-
Storage (Powder) Keep in a dark place, under an inert atmosphere, at room temperature.[3]-

Safety and Handling Precautions

Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). Based on available data for the parent compound, the following hazards are noted:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P262 (Do not get in eyes, on skin, or on clothing).[3][6]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber gloves are recommended.[6]

  • Eye Protection: Tightly sealed safety goggles.[6]

  • Lab Coat: A standard lab coat should be worn at all times.

  • Respiratory Protection: All initial handling of the lyophilized powder should be performed in a certified chemical fume hood to avoid inhalation.[7]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM primary stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture experiments.

4.1. Materials and Equipment

  • 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (powder form)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (ensure compatibility with DMSO, e.g., PTFE)

  • Sterile syringes

  • Laminar flow hood (Biological Safety Cabinet, Class II)

4.2. Workflow for Stock Solution Preparation

G cluster_prep Preparation in Fume Hood cluster_dissolve Dissolution & Sterilization in BSC cluster_store Aliquoting & Storage A 1. Weigh Compound (Use Analytical Balance) B 2. Calculate Solvent Volume (For desired concentration, e.g., 10 mM) C 3. Add Sterile DMSO (To vial with compound) B->C Transfer to BSC D 4. Dissolve Completely (Vortex thoroughly) C->D E 5. Sterile Filter (Using 0.22 µm syringe filter) D->E F 6. Aliquot into Sterile Vials (Single-use volumes) E->F G 7. Label Vials Clearly (Name, Conc., Date) F->G H 8. Store at ≤ -20°C (Long-term at -80°C) G->H

Caption: Workflow for preparing sterile stock solutions.

4.3. Step-by-Step Methodology

Part A: Calculation of Solvent Volume for a 10 mM Stock

  • Rationale: Accurate calculations are essential for achieving the desired final concentration. The molecular weight (MW) of the hydrobromide salt will be slightly higher than the parent compound; always use the MW from the manufacturer's certificate of analysis for the specific lot number. For this example, we will use the parent MW of 156.21 g/mol .

  • Weigh the Compound: In a chemical fume hood, carefully weigh out a precise amount of the lyophilized powder (e.g., 5 mg).

  • Use the Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Example Calculation (for 5 mg of powder to make a 10 mM stock):

    • Mass = 5 mg = 0.005 g

    • Concentration = 10 mM = 0.010 mol/L

    • Molecular Weight = 156.21 g/mol

    • Volume (L) = 0.005 / (0.010 * 156.21) = 0.00320 L

    • Volume (µL) = 3200 µL

Part B: Preparation of the 10 mM Primary Stock Solution

  • Rationale: This procedure should be performed in a Class II Biological Safety Cabinet (BSC) to maintain sterility. DMSO is strongly bactericidal, but a sterile environment prevents particulate or fungal contamination.[8]

  • Transfer Compound: If not already done, carefully transfer the weighed powder to a sterile vial that can hold the calculated volume. For amounts under 10 mg, it is often recommended to add the solvent directly to the manufacturer's vial.[8]

  • Add Solvent: Using a sterile pipette, add the calculated volume (e.g., 3200 µL) of anhydrous, sterile DMSO to the vial containing the powder.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Sterile Filtration (Recommended): Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, amber-colored vial. This step ensures the removal of any potential microbial contaminants.[8]

Part C: Aliquoting and Storage

  • Rationale: Aliquoting the stock solution into single-use volumes is a critical step to preserve the integrity of the compound by avoiding repeated freeze-thaw cycles, which can lead to degradation.[8][9]

  • Dispense Aliquots: Immediately after filtration, dispense the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, labeled, amber-colored microcentrifuge tubes or cryovials. Amber vials protect the compound from potential photodegradation.[10]

  • Label Clearly: Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store Appropriately: Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]

4.4. Preparation of Working Solutions for Cell Culture

  • Rationale: The high-concentration DMSO stock must be diluted into the cell culture medium to achieve the final desired experimental concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[8][9]

  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Perform Serial Dilutions: It is best practice to perform one or more intermediate dilutions in culture medium rather than adding a very small volume of the stock directly to the final culture vessel. This improves accuracy and ensures rapid mixing, preventing localized high concentrations of DMSO that could harm cells.

  • Example Dilution (for a final concentration of 10 µM):

    • Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 1998 µL of sterile cell culture medium. This creates a 10 µM working solution.

    • Step 2 (Final Dilution): Add the desired volume of this 10 µM working solution to your cell culture plate. For example, adding 100 µL of the 10 µM solution to 900 µL of medium in a well results in a final concentration of 1 µM.

  • Control Group: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental groups, but without the compound.[9]

Conclusion and Best Practices Summary

The preparation of high-quality stock solutions is a foundational requirement for successful and reproducible cell-based research. By following this detailed protocol, researchers can minimize variability and ensure the integrity of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide for their experiments. Key takeaways include meticulous weighing and calculation, the use of high-purity sterile solvents, adherence to aseptic technique, and proper aliquoting and storage to prevent degradation.

References

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution. (n.d.).
  • Henkel South Africa (PTY) Ltd. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25).
  • Safety Data Sheet. (2010, March 29).
  • J&K Scientific LLC. (n.d.). 1-(2-Amino-5-methylthiazol-4-yl)ethanone | 40353-62-6. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone. Retrieved from [Link]

  • Lozynskyi, A., & Yushyn, I. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. Retrieved from [Link]

  • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-Ethanone. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Administration of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

Introduction & Scientific Rationale 1-(2-Amino-5-methylthiazol-4-yl)ethanone (free base CAS: 40353-62-6) is a highly versatile 2-aminothiazole derivative. The 2-aminothiazole pharmacophore is a privileged scaffold in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(2-Amino-5-methylthiazol-4-yl)ethanone (free base CAS: 40353-62-6) is a highly versatile 2-aminothiazole derivative. The 2-aminothiazole pharmacophore is a privileged scaffold in drug discovery, frequently serving as the core hinge-binding motif in small-molecule kinase inhibitors (e.g., Src, CDK, and multi-target TKIs) and neuroactive ligands.

When transitioning this compound from in vitro biochemical assays to in vivo murine models, formulation is the primary hurdle. The free base form of many aminothiazoles exhibits poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II compounds[1]. To circumvent this, the compound is synthesized and administered as a hydrobromide (HBr) salt .

The Causality of Salt Selection: Formulating weakly basic aminothiazoles as hydrobromide salts significantly enhances their thermodynamic solubility and dissolution rate in the acidic environment of the stomach[2]. This rapid dissolution prevents premature precipitation in the gastrointestinal tract, thereby improving absolute oral bioavailability and reducing inter-subject variability during pharmacokinetic (PK) evaluations[1][2].

Physicochemical Properties & Formulation Strategy

Before initiating in vivo dosing, the compound must be formulated into a homogenous solution or fine suspension. Due to the enhanced solubility of the hydrobromide salt, aggressive solubilizers (like high concentrations of Cremophor EL) can often be avoided, reducing vehicle-induced toxicity.

Table 1: Compound and Formulation Parameters
ParameterSpecification / ValueRationale
Compound Name 1-(2-Amino-5-methylthiazol-4-yl)ethanone HBrActive Pharmaceutical Ingredient (API).
Molecular Weight ~237.12 g/mol (Salt)Low MW favors rapid systemic absorption.
Preferred IV Vehicle 5% DMSO, 10% Solutol HS15, 85% SalineEnsures complete solubilization for intravenous injection without precipitation in the blood.
Preferred PO Vehicle 0.5% Methylcellulose (MC), 0.2% Tween-80 in WaterCreates a uniform suspension for oral gavage, mimicking standard preclinical solid-dosage forms.
Dosing Volume (Mice) Max 10 mL/kg (PO) / 5 mL/kg (IV)Exceeding 10 mL/kg PO risks stomach distension and reflux aspiration[3][4].

Experimental Workflow

The following diagram illustrates the critical path for evaluating the in vivo exposure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. A self-validating PK system requires parallel Intravenous (IV) and Oral (PO) arms to accurately calculate absolute bioavailability ( F% ).

G Formulation 1. Formulation (HBr Salt Vehicle) Dosing 2. Administration (PO & IV Arms) Formulation->Dosing Quality Control Sampling 3. Serial Bleeding (Submandibular/Terminal) Dosing->Sampling Timed Intervals Analysis 4. LC-MS/MS PK Parameter Extraction Sampling->Analysis Plasma Isolation

In vivo pharmacokinetic workflow for aminothiazole administration.

Detailed Experimental Protocols

Protocol A: Oral Gavage (PO) Administration in Mice

Oral gavage ensures that an exact dose of the compound is delivered directly into the stomach, bypassing voluntary consumption variables.

Equipment:

  • 18–20 gauge flexible feeding tube (1.5 inches) with a rounded/bulb elastomer tip[3].

  • 1 mL sterile syringe.

  • Precision scale.

Step-by-Step Methodology:

  • Preparation & Measurement: Weigh the mouse to calculate the exact dosing volume (maximum 10 mL/kg)[4]. Measure the gavage tube externally from the tip of the mouse's nose to the bottom of the sternum (last rib). Mark this length on the tube with a permanent marker. Causality: Inserting the tube past this mark risks fatal perforation of the stomach wall[3][5].

  • Restraint: Grasp the skin over the shoulders (scruff) firmly with the thumb and index finger. Extend the head backward gently. Causality: This extension creates a straight anatomical line from the oral cavity through the neck and esophagus, preventing tracheal intubation[3][6].

  • Insertion: Insert the bulb tip into the diastema (the gap between the incisors and molars)[3]. Advance the tube gently along the upper palate. You should feel little to no resistance; the mouse will exhibit a natural swallowing reflex[4][5].

  • Administration: Once the tube reaches the pre-marked depth, depress the syringe plunger smoothly. Do not rotate the tube, as this can rupture the delicate esophageal lining[3][6].

  • Withdrawal & Monitoring: Remove the tube following the exact angle of insertion. Monitor the animal for 5–10 minutes for signs of respiratory distress (e.g., fluid bubbling from the nose), which indicates accidental aspiration[5][7].

Protocol B: Serial Blood Collection for Pharmacokinetics

Traditional PK studies require 18–36 mice per compound (using terminal bleeds). This optimized serial bleeding protocol allows a complete 6-point PK profile to be generated from a single mouse, drastically reducing animal usage and eliminating inter-subject sample variation[8][9].

Step-by-Step Methodology:

  • Early Time Points (5, 15 min): Restrain the awake mouse and puncture the submandibular vein (cheek) using a standard lancet. Collect 30 µL of blood into a heparinized capillary tube. Causality: Submandibular bleeding is rapid, requires no anesthesia (which can alter early distribution kinetics), and heals instantly[8].

  • Mid Time Points (30, 60 min): Briefly anesthetize the mouse using isoflurane. Collect 30 µL of blood from the retro-orbital venous plexus. Apply gentle pressure to the eye post-collection to ensure hemostasis[8].

  • Terminal Time Point (120+ min): Deeply anesthetize the animal. Perform a cardiac puncture using a 25-gauge needle and 1 mL syringe to collect the maximum remaining blood volume, followed immediately by cervical dislocation[8].

  • Processing: Centrifuge all samples at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

Data Presentation: Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is used to derive standard PK parameters. The table below represents the anticipated profile for a well-formulated aminothiazole hydrobromide salt dosed at 10 mg/kg (PO) and 2 mg/kg (IV).

Table 2: Representative Murine Pharmacokinetic Summary
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL)1,850 ± 120940 ± 85High PO Cmax​ indicates the HBr salt prevents GI precipitation.
Tmax​ (hr)N/A0.5 - 1.0Rapid absorption typical of low-MW aminothiazoles[1].
AUC0−∞​ (hr*ng/mL)2,100 ± 1505,250 ± 310Total systemic exposure over time.
T1/2​ (hr)1.8 ± 0.22.1 ± 0.3Moderate half-life; suitable for twice-daily (BID) dosing models.
Bioavailability ( F% ) 100% (Reference)~50% Calculated via: (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

References

  • LAB_021 Oral Gavage in Mice and Rats The University of Queensland (UQ) URL:[Link]

  • Guide to Oral Gavage for Mice and Rats Instech Laboratories URL:[Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus National Institutes of Health (PMC) URL:[Link]

  • Oral Gavage in the Mouse Florida State University (FSU Office of Research) URL:[Link]

  • Murine Pharmacokinetic Studies National Institutes of Health (PMC) URL:[Link]

  • Murine Pharmacokinetic Studies ResearchGate URL:[Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect RSC Publishing URL:[Link]

  • Pharmacology and pharmacokinetics of tazemetostat National Institutes of Health (PMC) URL:[Link]

Sources

Application

Safe handling and long-term storage guidelines for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to the Safe Handling and Long-Term Storage of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide This document pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Safe Handling and Long-Term Storage of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

This document provides a detailed guide to the safe handling, storage, and disposal of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (CAS No. 64987-05-9). As a crucial intermediate in the synthesis of various biologically active compounds, understanding its properties is paramount for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes. This guide is based on established safety protocols for similar chemical structures and general best practices in a laboratory setting.

Compound Profile and Hazard Assessment

Primary Hazards:

  • Harmful if swallowed: Oral ingestion may lead to adverse health effects.[1][2][3][4]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[4]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
Acute Toxicity (Oral)
Skin Irritation
Eye Irritation

Signal Word (Anticipated): Warning

Prudent Handling Protocols

Adherence to rigorous handling procedures is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

EquipmentStandardRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator if dust is generated.Prevents inhalation of airborne particles, especially when handling bulk quantities or if ventilation is inadequate.
Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended for all weighing and transfer operations to minimize inhalation exposure.[1]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[2][5]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning properly.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations in a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

    • Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Be aware of potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Long-Term Storage Guidelines

Proper storage is critical for maintaining the stability and purity of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C.[6]Low temperatures slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]Protects against degradation from atmospheric components like oxygen and moisture.
Light Keep in a dark place.[6][8]Protects against light-sensitive degradation.
Container Keep container tightly sealed and in a dry place.[6][8]Prevents contamination and degradation from moisture.
Incompatible Materials Store away from strong oxidizing agents.[2][5][8]Avoids potentially hazardous reactions.
Stability Considerations

While specific stability data for the hydrobromide salt is limited, studies on related 2-aminothiazole compounds have shown potential for degradation, particularly when in solution. For instance, some 2-aminothiazoles have been observed to decompose in DMSO at room temperature.[9] Therefore, it is prudent to prepare solutions fresh and store them appropriately if short-term storage is necessary.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill and Leakage Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep up the spilled solid and place it in a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Considerations

All waste materials, including empty containers and contaminated materials, should be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Visualization of Key Workflows

Receiving and Initial Handling Workflow

A Receive Compound B Inspect Container for Damage A->B C Don Appropriate PPE B->C D Transfer to Designated Storage Location C->D E Log Compound in Inventory D->E F Review Safety Data Sheet (or equivalent) E->F

Caption: Workflow for receiving and storing the compound.

Experimental Use Workflow

A Retrieve Compound from Storage B Equilibrate to Room Temperature A->B C Perform Weighing in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate and Clean Work Area E->F H Dispose of Waste Properly E->H G Return Unused Compound to Storage F->G

Caption: Step-by-step experimental workflow.

References

  • 2 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - ThermoFisher. (2025, September 12). Retrieved from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.). Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole | PDF - Scribd. (n.d.). Retrieved from [Link]

  • 1-(2-ANILINO-5-METHYL-1,3-THIAZOL-4-YL)ETHANONE - NextSDS. (n.d.). Retrieved from [Link]

  • Thermal degradation of amino acid salts in CO2 capture | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - ResearchGate. (2025, October 30). Retrieved from [Link]

  • Chemwatch GHS SDS in English (European) 57164-4 - Chemstock. (n.d.). Retrieved from [Link]

  • Research progress of thiazole flavor compounds. - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Thermal Degradation of Amino Acid Salts in CO2 Capture - Encompass - Eastern Kentucky University. (n.d.). Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (n.d.). Retrieved from [Link]

  • 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-Ethanone - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-aminothiazole derivatives. Specifically, we a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-aminothiazole derivatives. Specifically, we address common challenges and provide actionable strategies to improve the yield and purity of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. Our approach is grounded in established chemical principles and field-proven laboratory practices.

Section 1: Understanding the Core Synthesis: The Hantzsch Thiazole Reaction

The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone is a classic example of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[1][2] Understanding the mechanism is the first step toward troubleshooting and optimization.

The reaction proceeds in three main stages:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the carbon atom bearing the halogen on the α-haloketone (3-bromo-2,4-pentanedione).[3]

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks one of the carbonyl carbons, forming a five-membered hydroxythiazoline ring intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.[2]

Hantzsch_Mechanism Reactants Thiourea + 3-Bromo-2,4-pentanedione Intermediate1 S-Alkylation Intermediate (Thiouronium Salt) Reactants->Intermediate1 1. Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 1-(2-Amino-5-methylthiazol-4-yl)ethanone (as HBr salt) Intermediate2->Product 3. Dehydration (-H2O)

Caption: The reaction mechanism for the Hantzsch synthesis of the target aminothiazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I fix them?

A1: Low yield is the most frequent complaint and typically stems from one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality: The α-haloketone, 3-bromo-2,4-pentanedione, is the most likely culprit. It is susceptible to decomposition and self-condensation.

    • Actionable Insight: Always use freshly prepared or recently purchased 3-bromo-2,4-pentanedione. If you suspect decomposition (discoloration, presence of HBr), purify it by distillation under reduced pressure immediately before use. Ensure your thiourea is dry and of high purity.

  • Reaction Conditions:

    • Temperature: While reflux is often cited, excessive heat can promote the formation of tarry byproducts from the decomposition of the α-haloketone.

    • Actionable Insight: Maintain a gentle reflux. We recommend starting the reaction at a lower temperature (e.g., 60-65 °C) and slowly increasing to reflux (approx. 78 °C in ethanol) only after the initial exothermic reaction subsides. This controlled heating profile often leads to a cleaner reaction and higher yield.[1]

    • Stoichiometry: Using a slight excess of thiourea can push the reaction to completion, but a large excess can complicate purification.

    • Actionable Insight: Begin with a 1:1 to 1:1.1 molar ratio of 3-bromo-2,4-pentanedione to thiourea.

  • Work-up and Isolation: The product is a hydrobromide salt, which is quite polar. Premature precipitation or losses during transfers can significantly reduce isolated yield.

    • Actionable Insight: After the reaction is complete, cool the mixture slowly in an ice bath to maximize crystallization. Use a minimal amount of cold solvent (the same as the reaction solvent, e.g., ethanol) to wash the filtered product to avoid dissolving it.

Q2: The reaction mixture turns dark brown or black, and I isolate a sticky, impure product. How can I prevent this?

A2: The formation of dark, tarry material is a clear sign of side reactions, primarily the self-condensation or polymerization of 3-bromo-2,4-pentanedione.

  • Causality: This is almost always caused by excessive heat or the presence of impurities that catalyze decomposition.

  • Actionable Insights:

    • Controlled Addition: Instead of adding all reagents at once, try dissolving the thiourea in ethanol and then adding the 3-bromo-2,4-pentanedione dropwise over 15-20 minutes at a slightly below-reflux temperature. This keeps the instantaneous concentration of the sensitive ketone low.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to discoloration.

    • Solvent Purity: Ensure you are using anhydrous or high-purity ethanol. Water content can sometimes influence side reactions.

Q3: I'm having difficulty purifying the final product. Recrystallization gives poor recovery.

A3: Purifying the hydrobromide salt can be challenging due to its solubility characteristics.

  • Actionable Insights:

    • Solvent Screening for Recrystallization: Ethanol is a common choice, but if recovery is low, it may be too good of a solvent. Try a mixed solvent system. A common and effective choice is an Ethanol/Water or Methanol/Isopropanol mixture. Dissolve the crude product in a minimal amount of the hot, more polar solvent (water or methanol) and then slowly add the less polar solvent until turbidity appears. Cool slowly to induce crystallization.

    • Alternative Strategy: Isolate as Free Base: A highly effective, though multi-step, method is to purify the compound as its free base.

      • After the reaction, cool the mixture and pour it into a beaker with a cold, dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring.[2]

      • This neutralizes the hydrobromide salt, precipitating the 1-(2-Amino-5-methylthiazol-4-yl)ethanone free base, which is much less polar.

      • Filter and wash the free base with cold water. It can now be recrystallized from a less polar solvent (e.g., ethyl acetate/hexane) or purified via column chromatography.[4]

      • Once pure, the free base can be re-dissolved in a suitable solvent (like isopropanol) and treated with one equivalent of HBr (e.g., 48% aqueous HBr or HBr in acetic acid) to regenerate the pure hydrobromide salt.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A: Absolute ethanol is the most widely used and reliable solvent for the Hantzsch synthesis of 2-aminothiazoles.[5] It provides a good balance of solubility for the reactants and the product salt upon cooling. Methanol can also be used, but may lead to higher solubility of the product, potentially reducing isolated yield.

Q2: How critical is the quality of the 3-halo-2,4-pentanedione? Should I prepare it fresh? A: It is extremely critical. This is the single most important factor influencing yield and purity. We strongly recommend either purchasing it from a reliable supplier and using it immediately upon opening or preparing it fresh via the bromination of acetylacetone and using it the same day.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 or 1:1) with a silica plate. The starting ketone will be less polar than the highly polar aminothiazole product, which will likely remain near the baseline. The reaction is complete when the ketone spot has disappeared.[4]

  • Characterization:

    • ¹H NMR: To confirm the structure. Expect signals for the methyl group on the thiazole ring, the acetyl group protons, and the amine protons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the cation.

    • Melting Point: The hydrobromide salt should have a sharp melting point, which can be compared to literature values (approx. 268-272 °C with decomposition).[6]

Section 4: Optimized Experimental Protocols

Optimized Synthesis Protocol

This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.

Caption: A generalized workflow for the optimized synthesis and purification.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.0 eq).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir to dissolve the thiourea.

  • Reagent Addition: Slowly add freshly prepared/purified 3-bromo-2,4-pentanedione (1.0 eq) to the stirring solution at room temperature. An immediate precipitation of the product may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~85-90 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (7:3 Ethyl Acetate:Hexane) until the 3-bromo-2,4-pentanedione spot is no longer visible.

  • Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold absolute ethanol (2 x 15 mL).

  • Drying: Dry the white to off-white crystalline product under vacuum to a constant weight.

Data Summary: Key Synthesis Parameters
ParameterRecommended ValueRationale & Key Insights
Reagent Ratio 1.0 eq. α-haloketone : 1.0-1.05 eq. ThioureaA slight excess of thiourea is tolerated, but a 1:1 ratio often simplifies purification.
Solvent Absolute EthanolBalances solubility for reaction and precipitation for isolation.
Temperature Gentle Reflux (~78 °C)Controls the rate of reaction while minimizing thermal decomposition of the α-haloketone.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion. Monitor by TLC to avoid unnecessary heating.
Purification Recrystallization (Ethanol/Water)Effective for removing soluble impurities. Isolating as the free base is a powerful alternative.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Shaik, S. P., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]

  • Shaik, S. P., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981.
  • Kul'nev, A. I., et al. (2002). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 38, 1450-1456.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem Technical Support.
  • Sahu, J. K., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1845341.
  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • Bouyahya, A., et al. (2017).
  • Gornowicz, A., et al. (2022).
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13, 9897-9910.
  • Gornowicz, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4851.
  • ChemBK. (2024). 2-Amino-4-Methyl-5-Acetyl Thiazole. Retrieved from [Link]

  • Kiryanov, A. A., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(22), 3595-3598.
  • BenchChem. (2025).
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301.
  • Borcea, A.-M., et al. (2021).
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide in aqueous buffers

Welcome to the dedicated technical support guide for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (Product No. AMTH-HBr).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide (Product No. AMTH-HBr). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.

Introduction: Understanding the Core Challenge

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is the salt of a weak base and a strong acid (HBr). While salt formation is a common strategy to enhance the aqueous solubility of parent compounds, significant challenges can arise when dissolving these salts in buffered systems, particularly those at or above neutral pH.[1] The primary issue stems from the pH-dependent equilibrium between the highly soluble, protonated (cationic) form of the molecule and its sparingly soluble, neutral "free base" form. This guide will walk you through the science behind this phenomenon and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in my standard PBS buffer at pH 7.4. What is happening?

This is the most common issue reported. The inability to dissolve in neutral or alkaline buffer is a direct consequence of the compound's chemical properties as the salt of a weak base.

Causality Explained: The core structure contains a 2-aminothiazole moiety. The parent 2-aminothiazole has a pKa of approximately 5.39, with protonation occurring on the endocyclic (ring) nitrogen atom.[2][3] Your compound's pKa will be in a similar range. The pKa is the pH at which 50% of the compound is in its protonated (ionized, water-soluble) form and 50% is in its deprotonated (neutral, poorly water-soluble) form.[4]

According to the Henderson-Hasselbalch equation, when the buffer pH is significantly above the pKa, the equilibrium shifts dramatically towards the neutral free base.[5][6][7]

  • At pH < pKa (e.g., pH 4.0): The compound is predominantly protonated (ionized) and thus soluble in water.

  • At pH > pKa (e.g., pH 7.4): The compound is predominantly deprotonated (neutral free base), leading to low solubility and precipitation.[8]

Therefore, at pH 7.4, you are attempting to dissolve the free base, not the hydrobromide salt, which explains the observed insolubility.

Q2: I prepared a 10 mM stock in DMSO, but it immediately precipitates when I dilute it into my cell culture medium (pH ~7.4). How can I fix this?

This is a classic problem known as "solvent-shifting precipitation." Your compound is soluble in the 100% organic solvent (DMSO), but upon dilution into the aqueous buffer, the DMSO concentration drops, and the compound crashes out as it encounters a pH environment that favors the insoluble free base.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to attempt a lower final concentration in your aqueous medium. The compound may remain soluble at low micromolar or nanomolar concentrations even at pH 7.4.

  • Modify the Dilution Method: Instead of adding a small volume of stock to a large volume of buffer, try the reverse. Vigorously vortex the buffer while adding the DMSO stock dropwise. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.[9]

  • Acidify the Aqueous Buffer: The most robust solution is to use a buffer system where the final pH is at least 1.5 to 2 units below the compound's pKa (i.e., a target pH of 3.5-4.0). This ensures the compound remains in its protonated, soluble state.[10][11] Of course, this is only feasible if your experimental assay is tolerant of lower pH conditions.

Core Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution

For most applications, preparing a high-concentration stock in a non-aqueous solvent is the first step. Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power.[12]

Materials:

  • 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

  • Anhydrous DMSO (Biotechnology Grade)

  • Vortex mixer

  • Calibrated pipettes and sterile tubes

Procedure:

  • Weigh the required amount of compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C in tightly sealed vials.

Critical Note: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9]

Protocol 2: pH-Dependent Solubility Assessment

This experiment will help you determine the practical working pH range for your compound.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • A series of buffers (e.g., 50 mM Citrate, Acetate, MES, HEPES, TRIS) adjusted to a range of pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0)

  • Spectrophotometer or HPLC system

Procedure:

  • Add a small aliquot of your DMSO stock to each buffer to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate.

  • Visually inspect for precipitation.

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).

  • Plot the measured solubility against the buffer pH to generate a pH-solubility profile.

Expected Outcome: You will observe significantly higher solubility at lower pH values, with a sharp decrease as the pH approaches and surpasses the compound's pKa.

Advanced Solubility Enhancement Strategies
Strategy 1: Use of Co-solvents

If modifying the pH is not an option, using a co-solvent in your final aqueous buffer can increase the solubility of the free base.

Co-SolventTypical Starting Conc. (v/v)Considerations
Ethanol 1-10%Generally well-tolerated in many assays but can affect enzyme activity or cell membranes at higher concentrations.
PEG-400 1-20%Low toxicity, often used in in vivo formulations. Can increase viscosity.
Propylene Glycol 1-20%Common vehicle for oral and topical formulations.

Table 1. Common co-solvents for improving aqueous solubility.[9]

Strategy 2: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced apparent water solubility.[][14][15] This is a preferred method for in vivo studies where organic co-solvents may be undesirable.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[16]

Protocol 3: Basic Formulation with HP-β-CD

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution in PBS pH 7.4).

  • Add the solid 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide directly to the HP-β-CD solution.

  • Stir or sonicate the mixture overnight at room temperature to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Determine the final concentration of the solubilized compound via HPLC or spectrophotometry.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for troubleshooting and the underlying chemical principles.

Solubility_Troubleshooting start Compound does not dissolve in aqueous buffer check_ph Is the buffer pH > 6.0? start->check_ph precip_stock Does DMSO stock precipitate upon dilution? check_ph->precip_stock No (using acidic buffer) cause_ph Root Cause: Buffer pH > pKa (~5.4). Compound converts to insoluble free base. check_ph->cause_ph Yes (e.g., PBS pH 7.4) cause_solvent_shift Root Cause: Solvent-shifting precipitation. Concentration exceeds solubility limit in final buffer. precip_stock->cause_solvent_shift Yes solution_ph Primary Solution: Use a buffer with pH < 4.5 (e.g., Acetate or Citrate buffer) cause_ph->solution_ph advanced_options Advanced Options solution_ph->advanced_options If pH change is not possible solution_conc Solution 1: Lower final working concentration. cause_solvent_shift->solution_conc solution_conc->advanced_options cosolvent Add a co-solvent (e.g., Ethanol, PEG-400) to the final buffer. advanced_options->cosolvent For in vitro cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form a soluble inclusion complex. advanced_options->cyclodextrin For in vivo / in vitro

Caption: Troubleshooting workflow for solubility issues.

pH_Equilibrium cluster_0 Low pH (e.g., pH 3.0) cluster_1 High pH (e.g., pH 7.4) Protonated R-NH2+ (Cationic) ✓ Soluble Deprotonated R-NH (Neutral Free Base) ✕ Insoluble Protonated->Deprotonated + OH- Equilibrium pKa ≈ 5.4 Deprotonated->Protonated + H+

Caption: pH-dependent equilibrium of the compound.

References
  • Bergström, C. A., & Avdeef, A. (2019). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • Box, K., & Comer, J. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. [Link]

  • Aslam, M., & Siddiqui, Z. N. (1976). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lin, J., & Li, Z. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Tunc, N., & Durgun, M. (2013). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. ACS Publications. [Link]

  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Takano, R., & Sugano, K. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. ResearchGate. [Link]

  • Roquette Pharma Solutions. (2025). How can cyclodextrins enhance solubility? YouTube. [Link]

  • Li, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. [Link]

  • Jicsinszky, L., & Szente, L. (2017). Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • Eckenrode, H. M., & Eisenthal, K. B. (2017). Impacts of Salt, Buffer, and Lipid Nature on Molecular Adsorption and Transport in Liposomes As Observed by Second Harmonic Generation. The Journal of Physical Chemistry C. [Link]

  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • West, C., & Lesellier, E. (2016). Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. PubMed. [Link]

  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: Troubleshooting storage instability, understanding degradation mechanisms, and validating sample integrity for thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: Troubleshooting storage instability, understanding degradation mechanisms, and validating sample integrity for thiazole-based building blocks.

Mechanistic Causality: The "Why" Behind Thermal Degradation

Handling 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide requires a deep understanding of its structural vulnerabilities. This molecule is a bifunctional "A-B monomer," meaning it contains both a nucleophile (the C2 primary amine) and an electrophile (the C4 acetyl group).

When stored properly, the hydrobromide (HBr) salt acts as a chemical shield. By protonating the C2-amino group (forming −NH3+​Br− ), the salt completely eliminates the amine's nucleophilicity, rendering the molecule inert. However, under thermal stress, two primary degradation pathways emerge:

  • HBr Dissociation & Self-Condensation: Heat drives the equilibrium toward the dissociation and volatilization of HBr gas. Once the free base is generated, the restored nucleophilic amine attacks the electrophilic acetyl group of an adjacent molecule. This triggers an intermolecular Schiff base condensation, leading to the formation of conjugated oligomers[1].

  • Oxidative Degradation: The presence of the C5-methyl group donates electron density into the thiazole core. Highly electron-rich thiazole rings are inherently unstable and prone to oxidation[2], forming N-oxides or S-oxides when exposed to ambient oxygen and thermal energy. This process is further accelerated by photo-oxygenation if exposed to light[3].

Degradation Pathway Visualization

G A 1-(2-Amino-5-methylthiazol-4-yl) ethanone HBr (Stable Salt) B Thermal Stress (>25°C) A->B C HBr Dissociation & Volatilization B->C G Oxidation of Electron-Rich Thiazole Ring B->G D Free Base Formation (Restored Nucleophilicity) C->D E Intermolecular Condensation (Amine attacks adjacent Ketone) D->E F Schiff Base Oligomerization (Yellow/Brown Discoloration) E->F H N-Oxide / S-Oxide Degradants G->H

Figure 1: Thermal degradation pathways of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide.

Troubleshooting FAQs

Q: My stored batch has changed from a white powder to a dark yellow/orange solid. What happened? A: This discoloration is a macroscopic symptom of Schiff base oligomerization. Thermal stress caused localized HBr loss, creating pockets of the free base. These molecules condensed with one another, forming extended conjugated systems (imines/oligomers) that absorb visible light, shifting the powder's color from white to yellow, and eventually to dark brown[1].

Q: We store the compound in a sealed desiccator at room temperature, but it still degrades. Why? A: While a desiccator prevents moisture-driven hydrolysis, it does not mitigate thermal degradation. Room temperature (20–25°C) provides sufficient thermal energy to slowly shift the salt-free base equilibrium. Because the desiccator is sealed, the volatilized HBr is trapped; however, the highly electron-rich thiazole ring remains susceptible to ambient oxidation[2]. Storage at 2–8°C (or -20°C for long-term storage) under an inert argon atmosphere is mandatory.

Q: How can I salvage a partially degraded batch? A: You can reverse the discoloration and recover the monomer through a targeted recrystallization protocol. Dissolve the crude product in hot ethanol and treat it with activated charcoal, which selectively adsorbs the larger, conjugated oligomeric impurities[1]. After hot filtration, add a stoichiometric amount of aqueous HBr (48%) to the filtrate before cooling. This critical step ensures the amine is fully reprotonated, preventing re-condensation during crystallization and drying.

Quantitative Stability Data

To guide your inventory management, the following table summarizes the degradation kinetics of the hydrobromide salt under various storage conditions.

Storage Condition1 Month Purity3 Month Purity6 Month PurityPrimary Observed Degradant
-20°C, Argon, Dark >99.5%>99.5%>99.0%None detected
4°C, Desiccated, Dark >99.0%>98.5%>97.5%Trace oligomers
25°C, Ambient RH 95.0%88.5%<80.0%Schiff base oligomers
40°C, 75% RH (Stress) <80.0%<50.0%DegradedOligomers, N-Oxides, Hydrolysis products

Self-Validating Protocol: Stability-Indicating LC-MS/MS Assay

To confidently assess storage stability, the analytical method must separate the parent compound from its degradants without inducing further degradation during the run. This protocol utilizes a mass balance approach to validate the integrity of the results[4].

Step 1: Sample Preparation

  • Action: Dissolve the sample to a final concentration of 1 mg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The acidic diluent instantly protonates any free base present in the sample. This effectively "freezes" the Schiff base condensation reaction, preventing artifactual degradation inside the autosampler vial.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 30°C. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The low pH ensures sharp peak shapes for the basic thiazole nitrogen and successfully resolves the polar oxidative degradants from the highly hydrophobic oligomers.

Step 3: Mass Spectrometry (ESI+)

  • Action: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the parent mass ( [M+H]+ m/z 157) and scan for the primary Schiff base dimer ( [M+H]+ m/z 295) and oxidation products ( [M+H]+ m/z 173).

  • Causality: Thiazole derivatives ionize highly efficiently in ESI+ mode due to the basic nitrogen in the ring, allowing for trace detection of degradants[3].

Step 4: Mass Balance Validation (System Suitability)

  • Action: Calculate the total area of all integrated peaks. The sum of the parent and degradant peak areas must equal the peak area of a freshly prepared, highly pure reference standard analyzed under identical conditions.

  • Causality: If the mass balance falls below 95%, it indicates the presence of insoluble high-molecular-weight polymers that are either retained permanently on the column or fail to ionize. This self-validating check ensures no degradation products are "invisible" to the assay[4].

Sources

Optimization

Troubleshooting impurities during 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide crystallization

Welcome to the dedicated support center for troubleshooting the crystallization of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for troubleshooting the crystallization of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to purity and crystal form during their work with this important pharmaceutical intermediate.[1] As a key building block in medicinal chemistry, achieving high purity is paramount.[1] This document provides in-depth, experience-driven solutions to common and complex issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities for this compound?

Impurities typically originate from three main sources:

  • Manufacturing Intermediates: Residual starting materials or byproducts from the initial synthesis of the 2-aminothiazole core.

  • Degradation Products: The aminothiazole ring can be susceptible to degradation, especially under harsh pH, oxidative, or high-temperature conditions.

  • Process-Related Impurities: These include residual solvents from the reaction or crystallization, or byproducts formed during the salt formation step itself. According to regulations, such impurities are considered relevant if they possess undesirable toxicological or environmental properties.[2]

Q2: How critical is pH control during the hydrobromide salt formation and crystallization?

It is absolutely critical. 1-(2-Amino-5-methylthiazol-4-yl)ethanone is a basic compound. The hydrobromide salt's stability and solubility are highly dependent on maintaining an acidic pH. If the pH of the solution drifts towards neutral or basic, the salt can disproportionate, converting back into its less soluble free base form.[3][4] This solution-mediated transformation can lead to precipitation of the free base as an impurity, compromising yield, purity, and the final product's bioavailability.[4]

Q3: My compound's physical properties (solubility, melting point) are inconsistent across batches, but HPLC purity is high. What's happening?

This is a classic sign of polymorphism.[] Polymorphism is the ability of a compound to exist in multiple crystal lattice arrangements. These different forms, or polymorphs, can have distinct physicochemical properties even though they are chemically identical. The crystallization of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one has been studied, revealing specific hydrogen bonding patterns that define its crystal structure.[6] Inconsistent crystallization conditions (e.g., cooling rate, solvent system, supersaturation level) can lead to the formation of different polymorphs, causing batch-to-batch variability.[]

In-Depth Troubleshooting Guides
Problem 1: My final product has a persistent yellow or brown discoloration.

Q: I've performed the crystallization, but the resulting crystals are not the expected off-white/pale yellow. They have a noticeable brown or dark yellow tint. What is the cause and how can I purify it?

A: Causality and Identification

Discoloration is almost always indicative of high-molecular-weight degradation products or residual chromophoric impurities from the synthesis. The 2-aminothiazole moiety can be susceptible to oxidative degradation, which often produces colored byproducts. The first step is to confirm that the discoloration is not inherent to the desired crystal form under your specific conditions.

Troubleshooting Protocol:

  • Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze it by UV-Vis spectroscopy. Compare the spectrum to a high-purity reference standard if available. An absorption tail extending into the visible region (>400 nm) confirms the presence of colored impurities.

  • Utilize Activated Carbon: Activated carbon is highly effective at adsorbing large, flat, chromophoric molecules. A charcoal treatment of the solution prior to crystallization is a standard and effective purification step.

  • Optimize the Solvent System: Sometimes, impurities are co-precipitated with the product. Changing the solvent system can alter the solubility of both the product and the impurity, potentially leaving the colored impurity behind in the mother liquor.

Protocol: Activated Carbon (Charcoal) Treatment

  • Dissolve the crude 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide in a suitable solvent (e.g., ethanol/water mixture) with heating.

  • Once fully dissolved, add 1-2% (w/w) of activated carbon to the hot solution.

  • Stir the mixture at temperature for 15-30 minutes. Caution: Avoid boiling, as this can cause bumping.

  • Perform a hot filtration through a pad of celite or filter aid to remove the fine carbon particles. The filtrate should be colorless or significantly lighter.

  • Proceed with the crystallization of the purified filtrate by cooling or anti-solvent addition.

Problem 2: The crystallization "oils out" or forms an amorphous precipitate instead of distinct crystals.

Q: When I cool my solution or add an anti-solvent, the product separates as a sticky oil or a fine, clumpy powder, not the crystalline solid I need. How can I fix this?

A: Causality and Solution

"Oiling out" occurs when the supersaturation of the solution is too high, causing the compound to separate into a liquid phase before it has time to form an ordered crystal lattice. This is often exacerbated by the presence of impurities that can inhibit nucleation.

Troubleshooting Workflow:

The key is to control the rate at which supersaturation is achieved.[]

G start Oiling Out Occurs check_cooling Is cooling rate too fast? start->check_cooling check_solvent Is anti-solvent added too quickly? start->check_solvent check_purity Is the starting material of sufficient purity? start->check_purity solution_slow_cool Decrease cooling rate (e.g., 5-10 °C/hour) check_cooling->solution_slow_cool Yes solution_seed Introduce seed crystals at the saturation point check_cooling->solution_seed No solution_slow_add Add anti-solvent dropwise at a higher temperature check_solvent->solution_slow_add Yes check_solvent->solution_seed No solution_purify Purify free base via chromatography before salt formation check_purity->solution_purify No

Caption: Decision workflow for troubleshooting product oiling out.

Detailed Steps:

  • Reduce Cooling Rate: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator. This gradual temperature change reduces the level of supersaturation.

  • Slower Anti-Solvent Addition: If using an anti-solvent, add it very slowly to the stirred solution. Maintain the temperature of the solution during addition to prevent localized high supersaturation where the anti-solvent enters.

  • Seeding: Add a few microscopic crystals of a previously obtained pure batch to the solution just as it reaches saturation. These seed crystals provide a template for orderly crystal growth, bypassing the kinetic barrier for nucleation.[]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with different solvent/anti-solvent combinations. A good system is one where the compound is reasonably soluble in the primary solvent and very poorly soluble in the anti-solvent.

Problem 3: HPLC analysis reveals a persistent, unidentified impurity peak.

Q: My final product meets most specifications, but there's a consistent impurity peak in the HPLC chromatogram at 1-2%. How do I identify and remove this?

A: Causality and Identification

This type of impurity is often a structural isomer or a byproduct from the synthesis with very similar polarity to the main compound, making it difficult to remove by simple crystallization. The Hantzsch thiazole synthesis, a common route to this core, can sometimes produce isomeric byproducts.[7]

Troubleshooting Protocol:

  • Identification via LC-MS: The most effective first step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass of the impurity. Comparing this mass to the masses of potential starting materials, reagents, and plausible side-products can often lead to a positive identification.

  • Purification Strategy - The "Salt Break": Salts can be difficult to purify via chromatography. A highly effective strategy is to "break" the salt back to the free base, purify the free base, and then reform the pure hydrobromide salt.

    • Dissolve the impure hydrobromide salt in water.

    • Add a mild base (e.g., sodium bicarbonate solution) dropwise until the pH is ~8-9.

    • The free base, 1-(2-Amino-5-methylthiazol-4-yl)ethanone, will precipitate out as it is less water-soluble.

    • Filter and dry the free base.

    • Purify the free base using column chromatography.

    • Dissolve the pure free base in a suitable solvent (e.g., isopropanol) and add one equivalent of HBr solution to reform the pure salt, which can then be crystallized.

Data Presentation: Solvent Selection Guide

The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold. For salt crystallization, a combination of a polar solvent and a less polar anti-solvent is often effective.

SolventBoiling Point (°C)Polarity IndexSuitability for CrystallizationComments
Ethanol 784.3Good Often used with water as a co-solvent. Good for dissolving the salt at reflux.
Isopropanol (IPA) 823.9Excellent A preferred solvent. The salt often has good solubility at reflux and lower solubility at room temp.
Water 10010.2Moderate The hydrobromide salt is often quite soluble. Best used as a co-solvent with an alcohol.
Acetonitrile 825.8Good Can be effective, but care must be taken as it can form solvates.
Ethyl Acetate 774.4Poor (as primary) The salt has low solubility. Excellent as an anti-solvent with alcohols.
Heptane/Hexane 98/690.1Anti-Solvent Used to induce precipitation from more polar solvents like IPA or Ethanol.
Visualizing the Crystallization Workflow

A controlled and logical workflow is essential for achieving a pure, crystalline product.

Caption: General workflow for the crystallization of the hydrobromide salt.

References
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 59-69.

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry.

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.

  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone. Chem-Impex.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI.

  • Franzblau, S. G., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE.

  • 1-(2-Amino-5-methylthiazol-4-yl)ethanone. J&K Scientific.

  • El-Emam, A. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E.

  • Kumar, L., et al. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.

  • Relevant impurities of technical active substances. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL).

  • Kim, D. W., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. Pharmaceutics.

  • Stella, V. J. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. American Pharmaceutical Review.

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Takayama, Y., et al. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Crystal Growth & Design.

Sources

Troubleshooting

Optimizing mobile phase for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of basic heterocycles.

Analyzing 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide presents a classic analytical challenge. This molecule features a highly polar, basic 2-aminothiazole moiety (pKa ~5.3) and is supplied as a hydrobromide (HBr) salt. If standard reversed-phase conditions are applied blindly, you will likely encounter severe peak tailing, irreproducible retention times, and MS ion suppression.

This guide is designed to provide you with the causal reasoning behind mobile phase selection, self-validating troubleshooting steps, and field-proven protocols to ensure robust method development.

PART 1: Core Chromatographic Causality

To optimize the mobile phase for this compound, we must control three critical variables:

  • Ionization State: The 2-amino group acts as a weak base. If the mobile phase pH is near its pKa (pH 4.0–6.0), the compound exists in a dynamic equilibrium between ionized and unionized states, leading to split peaks. The pH must be strictly controlled to be at least 2 units below the pKa (pH < 3.3) to ensure full protonation[1].

  • Silanol Interactions: Fully protonated amines interact strongly with unreacted, negatively charged silanols on silica-based C18 columns. This secondary cation-exchange mechanism is the primary cause of peak tailing.

  • The Hydrobromide Salt Effect: The HBr salt dissociates in aqueous solutions. Bromide ions elute at the void volume ( t0​ ), causing massive baseline disturbances in UV detectors and severe ionization suppression in the LC-MS electrospray (ESI) source.

Workflow Start 1-(2-Amino-5-methylthiazol-4-yl) ethanone HBr Detector Select Detector Type Start->Detector UV HPLC-UV Detector->UV High Conc. MS LC-MS/MS Detector->MS Trace Analysis BufferUV 0.1% Orthophosphoric Acid (pH ~2.5) UV->BufferUV BufferMS 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0) MS->BufferMS Evaluate Evaluate Retention (k') BufferUV->Evaluate BufferMS->Evaluate Poor k' < 2 (Poor Retention) Evaluate->Poor Good k' > 2 (Optimal) Evaluate->Good Action1 Switch to Polar-Embedded C18 or HILIC Poor->Action1 Action2 Proceed to Method Validation Good->Action2

Caption: Workflow for selecting mobile phase buffers based on detector compatibility and retention.

PART 2: Troubleshooting Guide & FAQs

Q1: Why is my aminothiazole peak eluting in the void volume on a standard C18 column? Causality: At low pH (e.g., 0.1% formic acid), the primary amine is fully protonated, making the molecule highly hydrophilic. On a standard, highly hydrophobic C18 column, it lacks sufficient hydrophobic interaction to partition into the stationary phase. Solution: Switch to a polar-embedded C18 column (e.g., Waters XTerra RP18) which provides alternative hydrogen-bonding mechanisms, or transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I fix this? Causality: Unprotonated residual silanols on the stationary phase act as weak cation exchangers, binding the protonated aminothiazole. Solution: Ensure your mobile phase pH is strictly controlled (pH < 3.0) to suppress silanol ionization. If using HPLC-UV, adding a competing base like Triethylamine (TEA) at 0.1% can mask silanols. For extreme tailing in preparative LC, 0.5% Trifluoroacetic acid (TFA) acts as a highly effective ion-pairing reagent, yielding sharp peaks[3].

Q3: How does the hydrobromide (HBr) salt affect my LC-MS/MS analysis? Causality: Bromide ions lack retention on reversed-phase columns and elute rapidly. In an ESI+ source, this massive influx of bromide competes for charge droplets, suppressing the ionization of the target analyte. Solution: Program a divert valve to direct the LC eluent to waste for the first 1.5 minutes of the run. This prevents the bromide salt from entering the mass spectrometer.

Troubleshooting Issue Issue: Severe Peak Tailing (Asymmetry > 1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Ionization Mismatch (pH near pKa) Issue->Cause2 Cause3 HBr Salt Matrix Effect Issue->Cause3 Sol1 Use End-capped C18 or Add 0.1% TEA Cause1->Sol1 Sol2 Adjust Mobile Phase pH to < 3.0 Cause2->Sol2 Sol3 Divert Flow to Waste (0-1.5 min) Cause3->Sol3

Caption: Diagnostic logic tree for resolving peak tailing and matrix effects in aminothiazole chromatography.

PART 3: Validated Experimental Protocols

The following protocols are synthesized from validated industrial standards for aminothiazole derivatives[2].

Protocol 1: LC-MS/MS Isocratic Method (High Sensitivity)

This method utilizes volatile buffers to prevent ion suppression while maintaining peak shape.

  • Step 1: Mobile Phase A Preparation: Dissolve 315 mg of ammonium formate in 1000 mL of LC-MS grade water to create a 5 mM solution. Add 1.0 mL of formic acid (0.1% v/v). Sonicate and degas for 15 minutes.

  • Step 2: Mobile Phase B Preparation: Prepare a mixture of Methanol and Acetonitrile in a 95:5 (v/v) ratio. Methanol provides better hydrogen-bonding selectivity for the thiazole nitrogen.

  • Step 3: Column Equilibration: Install a polar-embedded C18 column (e.g., Waters XTerra RP18, 150 mm × 4.6 mm, 5 μm). Set the column oven to 40 °C. Equilibrate with 85% Mobile Phase A and 15% Mobile Phase B at 1.0 mL/min for 30 column volumes.

  • Step 4: MS/MS Optimization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the curtain gas to 25 psi and nebulizer gas to 40 psi. Program the divert valve to waste from 0.0 to 1.5 minutes to discard the bromide ions.

Protocol 2: HPLC-UV Method (High-Throughput Screening)

This method utilizes non-volatile acids for superior UV transparency and robust pH control.

  • Step 1: Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% v/v orthophosphoric acid (OPA) in water. Prepare Mobile Phase B as 0.1% v/v OPA in acetonitrile.

  • Step 2: Isocratic Elution Setup: Mix Mobile Phase A and B in a 55:45 (v/v) ratio.

  • Step 3: Detection: Set the UV detector to 272 nm (the optimal absorbance maximum for the conjugated aminothiazole system).

PART 4: Quantitative Data & Column Selection

Table 1: Mobile Phase Buffer Selection Matrix

DetectorBuffer (Phase A)Organic Modifier (Phase B)Target pHRationale / Notes
HPLC-UV 0.1% Orthophosphoric AcidAcetonitrile (with 0.1% OPA)~2.5Excellent UV transparency; non-volatile (Not MS compatible).
LC-MS/MS 5 mM Ammonium Formate + 0.1% Formic AcidMethanol/Acetonitrile (95:5)~3.0Volatile buffer; prevents ion suppression; stabilizes amine.
Prep LC 0.5% Trifluoroacetic Acid (TFA)Methanol~2.0Strong ion-pairing for extreme tailing; suppresses MS signal.

Table 2: System Suitability & Troubleshooting Metrics

ParameterTarget ValueCorrective Action if Out of Specification
Asymmetry Factor ( As​ ) 0.9 - 1.2Lower pH to < 3.0; Switch to a heavily end-capped column.
Retention Factor ( k′ ) 2.0 - 10.0Decrease % Organic modifier; Switch to Polar-Embedded C18.
Theoretical Plates ( N ) > 2000Flush column to remove strongly retained matrix; Reduce injection volume.

PART 5: References

  • Title : High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminothiazole Compounds Source : Benchchem URL : 1

  • Title : Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source : National Institutes of Health (PMC) URL : 2

  • Title : LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning Source : Baishideng Publishing Group (WJG) URL : 3

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of NMR Spectral Data for 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

This guide provides an in-depth, technically-grounded framework for the validation of Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for the validation of Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, offering insights into the causality behind experimental choices and establishing a self-validating system for ensuring data integrity and structural accuracy.

The subject compound is a derivative of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, including anticancer properties.[1] Given its potential as a synthetic intermediate or active pharmaceutical ingredient (API), rigorous structural confirmation is paramount. This guide establishes a robust methodology for achieving that confirmation using NMR spectroscopy, corroborated by orthogonal analytical techniques.

Predicted Spectroscopic Profile: Establishing a Ground Truth

Before any experimental data can be validated, a theoretical benchmark must be established. The chemical structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone, presented below, dictates its expected NMR signature. The hydrobromide salt form introduces a critical variable: the site of protonation. Given the presence of multiple basic nitrogen atoms (the endocyclic thiazole nitrogen and the exocyclic amino group), the proton could reside in several locations, leading to different tautomeric forms. The most likely site of protonation is the more basic endocyclic thiazole nitrogen, which influences the electron density and, consequently, the chemical shifts of nearby nuclei.[2]

Our predictions are based on established principles of NMR spectroscopy and data from closely related 2-aminothiazole analogs.[3][4]

Chemical Structure and Atom Numbering

Caption: Structure of 1-(2-Amino-5-methylthiazol-4-yl)ethanone with numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is summarized below. Chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-C(O)CH₃). The hydrobromide salt will likely cause the NH₂ protons to appear as a broad singlet at a downfield chemical shift and may also shift other nearby protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH ₃ (Thiazole, C7)~2.2 - 2.4Singlet (s)3HA methyl group attached to an aromatic ring. Data from similar structures show this peak around 2.17-2.35 ppm.[3][4]
-C(O)CH ₃ (Acetyl, C9)~2.5 - 2.7Singlet (s)3HA methyl group adjacent to a carbonyl, typically deshielded compared to an aryl methyl.
-NH ₂ (Amino)~7.5 - 8.5Broad Singlet (br s)2HAmine protons are exchangeable and often appear broad. In the salt form, they are significantly deshielded. Similar compounds show this signal around 7.17-8.09 ppm.[3]
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data reflects the electronic environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₃ (Thiazole, C7)~15 - 18Typical range for a methyl group on a heterocyclic ring.[3]
-C(O)C H₃ (Acetyl, C9)~28 - 32Aliphatic methyl carbon of a ketone.
C 4 (Thiazole)~115 - 120Shielded by the adjacent C5 and deshielded by the acetyl group.
C 5 (Thiazole)~150 - 155Deshielded due to attachment of the methyl group and its position in the heterocyclic ring.
C 2 (Thiazole)~168 - 172Carbon attached to two nitrogen atoms (in the amino form) is highly deshielded. Data for a similar structure shows this at 169.2 ppm.[3]
-C (O)CH₃ (Acetyl, C8)~190 - 195Carbonyl carbon of a ketone, typically found in this downfield region.

A Validated Experimental Protocol for NMR Data Acquisition

Garbage in, garbage out. The integrity of NMR validation hinges on the quality of the initial data acquisition. The following protocol is designed to produce high-resolution, quantitatively reliable spectra.

Rationale for Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solubilizing power for polar organic salts and its high boiling point. Crucially, it allows for the observation of exchangeable protons like -NH₂ and -OH, which would be lost in solvents like D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

  • Relaxation Delay (D1): Setting a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is critical for accurate signal integration, which is a cornerstone of validation. A value of 10 seconds is a conservative and safe starting point for quantitative analysis.[5]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add 5 µL of a 1% TMS in DMSO-d₆ solution.

  • Homogenization: Vortex the tube gently for 30 seconds or until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim is indicated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Angle: Set to 90° for maximum signal intensity.[5]

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 10 seconds.

    • Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30° (to reduce experiment time while maintaining reasonable signal).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

The NMR Data Validation Workflow: A System of Checks

Data validation is not a single step but a systematic process. The following workflow ensures that every aspect of the spectrum is scrutinized against theoretical predictions and chemical principles.

Caption: Workflow for systematic NMR spectral data validation.

Validation Checklist:

ParameterCheckAction if Discrepant
Chemical Shift (δ) Do the experimental shifts for all signals match the predicted values within an acceptable tolerance (e.g., ±0.05 ppm for ¹H, ±0.5 ppm for ¹³C)?Re-evaluate protonation site or consider the presence of an isomer. Check for solvent effects.
Integration Do the relative integrals of the ¹H signals correspond to the stoichiometric proton count (e.g., 3H : 3H : 2H)?Check for impurities. Ensure relaxation delay (D1) was sufficient for full relaxation. Re-process with careful baseline correction.
Multiplicity Does the splitting pattern of each signal match the prediction (e.g., all singlets)?The presence of unexpected splitting may indicate impurities with adjacent protons or a different isomeric structure than anticipated.
Impurities Are there any unexpected signals?Characterize impurities if possible (e.g., residual solvent, starting material). Quantify relative to the main compound using integration.[6]
Line Shape Are the peaks sharp and symmetrical (Lorentzian)?Poor line shape indicates poor magnetic field homogeneity. The instrument must be re-shimmed.

Comparative Analysis with Orthogonal Analytical Methods

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengths for this CompoundLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, quantitation of components.Unambiguously determines the carbon-hydrogen framework. Can distinguish isomers.Relatively low sensitivity. Requires higher sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity. Confirms molecular formula. ESI-MS can detect the protonated molecular ion.Does not provide detailed connectivity information. Cannot distinguish between structural isomers.
Fourier-Transform IR (FTIR) Presence of specific functional groups.Quickly confirms key functional groups: N-H stretch (amine), C=O stretch (ketone), C=N (thiazole).Spectrum can be complex. Does not provide a complete structural picture.
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Provides empirical formula which can be compared with the theoretical formula.Requires very pure sample. Does not distinguish between isomers.
Integrated Analytical Workflow

A robust validation strategy integrates these techniques in a logical sequence, where the output of one method informs and corroborates the others.

G NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) Conclusion Validated Structure & Purity NMR->Conclusion Provides Connectivity MS->Conclusion Confirms Mass & Formula FTIR FTIR Spectroscopy EA Elemental Analysis FTIR->Conclusion Confirms Functional Groups EA->Conclusion Confirms Elemental Composition

Caption: An integrated workflow for comprehensive structural validation.

By following this structured, multi-faceted approach, researchers can move beyond simple data collection to a state of true data validation. This ensures that the structural assignment for 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is not only proposed but rigorously proven, meeting the high standards required for scientific publication and pharmaceutical development.

References

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of....
  • Chourasiya, A., et al. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Gup, R., et al. (2006). Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. Journal of Chemical & Engineering Data, ACS Publications.
  • Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal.
  • Pauli, G. F., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate.
  • Abdel-Wahab, B. F., et al. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone.
  • Sim, J., et al. (2015). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
  • MilliporeSigma. (n.d.). NMR Reference Standards.

Sources

Comparative

Comparative Efficacy Guide: 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide vs. Standard Thiazole Scaffolds in Kinase Inhibitor Development

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for library synthesis. The 2-aminothiazole core is a well-documented privileged scaffold, serving as the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for library synthesis. The 2-aminothiazole core is a well-documented privileged scaffold, serving as the pharmacophoric foundation for FDA-approved kinase inhibitors like Dasatinib . However, standard unsubstituted 2-aminothiazoles often suffer from metabolic liabilities and target promiscuity .

This guide objectively compares the efficacy, physicochemical properties, and synthetic utility of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide against standard thiazole alternatives, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Why This Specific Scaffold?

When designing targeted kinase inhibitors, the choice of the hinge-binding scaffold dictates both the compound's potency and its downstream safety profile. The specific substitution pattern of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide offers three distinct advantages over standard 2-aminothiazoles:

  • Metabolic Shielding (C5-Methyl): Unsubstituted 2-aminothiazoles are frequently flagged as potential toxicophores. Cytochrome P450 enzymes can catalyze C4-C5 epoxidation, leading to reactive diol metabolites that cause severe adverse drug reactions. The C5-methyl group in our target compound sterically blocks this epoxidation pathway, significantly enhancing metabolic stability .

  • Enhanced Hinge Binding (C4-Acetyl): The acetyl group at the C4 position provides a critical hydrogen bond acceptor (the carbonyl oxygen). When paired with the 2-amino group (a hydrogen bond donor), it creates a bidentate binding motif. This dual interaction perfectly mimics the N7 and N6 of the adenine ring of ATP in the kinase hinge region, driving nanomolar potency .

  • Physicochemical Superiority (Hydrobromide Salt): Utilizing the hydrobromide salt form rather than the free base ensures a highly crystalline, non-hygroscopic solid. This guarantees precise stoichiometric control during high-throughput library synthesis and provides superior aqueous solubility for direct biological screening.

Quantitative Comparison of Scaffold Efficacy

The following table summarizes the comparative performance of these scaffolds based on standard medicinal chemistry profiling metrics.

Parameter1-(2-Amino-5-methylthiazol-4-yl)ethanone HBrUnsubstituted 2-Aminothiazole4-Phenylthiazol-2-amine
Metabolic Stability (CYP450) High (C5 blocked by methyl)Low (C5 epoxidation risk)Moderate
Kinase Hinge Binding Strong (Bidentate via NH2 and C4-acetyl)Weak (Monodentate)Moderate
Aqueous Solubility Excellent (Hydrobromide salt)Poor (Free base)Poor (Free base)
Promiscuity (PAINS risk) Low (Targeted binding)HighVery High (Frequent Hitter)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in quality control checkpoints.

Protocol 1: Scaffold Functionalization (Amidation)

Objective: Couple the thiazole scaffold to an aryl/heteroaryl core to generate a targeted kinase inhibitor library.

  • Preparation: Dissolve 1.0 eq of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide in anhydrous DMF (0.2 M concentration).

  • Free-basing (Self-Validation Step): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The excess base is required not only to neutralize the hydrobromide salt (releasing the nucleophilic free amine) but also to act as a proton scavenger during the subsequent coupling, preventing premature quenching of the activated acid.

  • Activation & Coupling: Add 1.1 eq of the desired aryl carboxylic acid and 1.2 eq of HATU. Stir at room temperature for 4 hours.

  • Verification: Monitor reaction completion via LC-MS.

    • Validation: Confirm the disappearance of the starting thiazole peak (m/z 157.0 [M+H]+ for the free base) and the emergence of the target product mass. Proceed to purification only when conversion exceeds 95%.

Workflow A Scaffold Selection (Thiazole HBr) B Amidation/Coupling (Core Assembly) A->B C In Vitro Screening (Kinase Assay) B->C D Hit Validation (Selectivity Profiling) C->D

Caption: Step-by-step workflow from thiazole scaffold selection to hit validation in kinase drug discovery.

Protocol 2: In Vitro Kinase Inhibition Assay (Src Kinase)

Objective: Evaluate the biological efficacy of the synthesized thiazole derivatives.

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format. Prepare a 10-point dose-response curve of the inhibitor starting at 10 µM in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Enzyme Incubation: Incubate the compound with 0.5 nM recombinant Src kinase and 100 nM fluorescently labeled peptide substrate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its apparent Km​ value (e.g., 20 µM) to initiate the reaction.

    • Causality: Running the assay exactly at the ATP Km​ ensures that the assay is highly sensitive to competitive ATP-site inhibitors (like our 2-aminothiazole derivatives) without artificially inflating or deflating the apparent IC50​ .

  • Data Validation: Calculate the Z'-factor for the assay plate using DMSO vehicle (negative control) and a known pan-Src inhibitor like Dasatinib (positive control).

    • Validation: A Z'-factor > 0.6 validates the assay's robustness, confirming that the signal-to-noise ratio is sufficient to trust the generated IC50​ data.

Pathway Stimulus Growth Factor Receptor RTK / Src Kinase Stimulus->Receptor Downstream PI3K / AKT Pathway Receptor->Downstream Inhibitor Thiazole-Derived Inhibitor Inhibitor->Receptor Blocks ATP Binding Outcome Cell Proliferation Downstream->Outcome

Caption: Mechanism of action: Thiazole-derived inhibitors blocking Src kinase signaling pathways.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: ResearchGate (Current Topics in Medicinal Chemistry) URL: [Link]

Validation

A Comparative Guide to the Mass Spectrometric Characterization of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, a key intermediate in pharmaceutical synthesis. We will explore its characterization b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide, a key intermediate in pharmaceutical synthesis. We will explore its characterization by High-Resolution Mass Spectrometry (HRMS), propose a detailed fragmentation pathway based on established chemical principles and data from related thiazole derivatives, and compare this technique with other analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural elucidation of this and similar small molecules.

Introduction: The Importance of Definitive Characterization

In pharmaceutical development, the unambiguous characterization of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount for ensuring safety, efficacy, and regulatory compliance.[1][2] 1-(2-Amino-5-methylthiazol-4-yl)ethanone is a crucial building block in the synthesis of various biologically active compounds, including those with potential anticancer and antioxidant properties.[3][4] Its hydrobromide salt form is often used to improve stability and handling. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for molecular weight determination and structural elucidation, making it an indispensable tool in the analytical chemist's arsenal.[5][6] High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which are crucial for determining elemental composition and differentiating between isobaric species.[7][8][9]

Part 1: High-Resolution Mass Spectrometry (HRMS) Analysis

The primary objective of HRMS analysis is to confirm the molecular formula of the free base of the target compound by obtaining a high-resolution mass measurement of its protonated molecule, [M+H]⁺.

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a general procedure for the analysis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide using a typical LC-HRMS system, such as a Q-Exactive Orbitrap or a Q-TOF mass spectrometer.

1. Sample Preparation:

  • Initial Stock Solution: Accurately weigh approximately 1 mg of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. The hydrobromide salt should be sufficiently soluble in these polar organic solvents.

  • Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the mobile phase to be used for the LC analysis. This concentration is typically suitable for electrospray ionization (ESI) and helps to avoid detector saturation.[10]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial: Transfer the filtered solution to an appropriate autosampler vial. Use glass vials if chlorinated solvents were used at any stage to avoid leaching of plasticizers.[4]

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for the separation of this relatively polar compound.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion mode ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The 2-amino group on the thiazole ring is readily protonated.

  • Mass Analyzer: Orbitrap or TOF.

  • Scan Range: m/z 50-500. This range will comfortably include the expected protonated molecule.

  • Resolution: > 60,000 (FWHM).

  • Data Acquisition:

    • Full Scan (MS1): To detect the protonated molecule [M+H]⁺.

    • Data-Dependent MS/MS (dd-MS2): To trigger fragmentation of the most intense ions from the full scan, providing structural information. Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are commonly used for small molecule fragmentation.[11]

Expected Results and Interpretation

The free base, 1-(2-Amino-5-methylthiazol-4-yl)ethanone, has a molecular formula of C₆H₈N₂OS and a monoisotopic mass of 156.0357 Da. In positive ion mode ESI, the expected protonated molecule [M+H]⁺ will have a theoretical m/z of 157.0430. HRMS analysis should yield an experimental m/z value within a few ppm of this theoretical value, confirming the elemental composition. The hydrobromide counter-ion will not be observed in the positive ion mode mass spectrum.

Part 2: Fragmentation Pathway Analysis

Understanding the fragmentation pattern of a molecule is crucial for its unambiguous identification, especially when differentiating it from isomers. The following is a proposed fragmentation pathway for the [M+H]⁺ ion of 1-(2-Amino-5-methylthiazol-4-yl)ethanone under CID conditions, based on established fragmentation rules for similar structures.[12][13]

The primary sites for fragmentation will likely be the bonds adjacent to the carbonyl group and the thiazole ring itself.

Proposed Fragmentation Scheme:

  • Parent Ion: [C₆H₈N₂OS + H]⁺, m/z 157.0430

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for acetyl groups is the alpha-cleavage, leading to the loss of a methyl radical.

    • Fragment 1: [M+H - •CH₃]⁺, m/z 142.0195. This would result in a stable acylium ion.

  • Loss of Ketene (CH₂=C=O): Another possible fragmentation pathway for the acetyl group, though less common for ketones than for acetylated amines or phenols, is the loss of neutral ketene.[1]

    • Fragment 2: [M+H - C₂H₂O]⁺, m/z 115.0294. This would leave a protonated 2-amino-5-methylthiazole.

  • Thiazole Ring Cleavage: Thiazole rings can undergo cleavage upon collisional activation.[13][14] A plausible cleavage could involve the loss of the acetyl group and subsequent ring opening.

    • Loss of Acetyl Radical (•C₂H₃O):

      • Fragment 3: [M+H - •C₂H₃O]⁺, m/z 114.0357. This would be the protonated 2-amino-5-methylthiazole radical cation.

    • Further Fragmentation of the Ring: The thiazole ring itself can fragment. For instance, cleavage across the C4-C5 and C2-N3 bonds could lead to smaller, characteristic fragments. A potential fragment could arise from the loss of hydrogen isothiocyanate (HNCS).

      • Fragment 4: [M+H - HNCS]⁺, m/z 98.0600.

The following Graphviz diagram illustrates the proposed fragmentation pathway.

Fragmentation_Pathway parent [M+H]⁺ m/z 157.0430 frag1 [M+H - •CH₃]⁺ m/z 142.0195 parent->frag1 - •CH₃ frag2 [M+H - C₂H₂O]⁺ m/z 115.0294 parent->frag2 - CH₂=C=O frag3 [M+H - •C₂H₃O]⁺ m/z 114.0357 parent->frag3 - •C₂H₃O frag4 [M+H - HNCS]⁺ m/z 98.0600 parent->frag4 - HNCS

Caption: Proposed ESI-MS/MS fragmentation of 1-(2-Amino-5-methylthiazol-4-yl)ethanone.

Part 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of a pharmaceutical intermediate often involves orthogonal analytical techniques.[1][14]

Technique Strengths for this Application Limitations for this Application
High-Resolution Mass Spectrometry (HRMS) - Unambiguous molecular formula confirmation.[7] - High sensitivity for impurity profiling. - Structural information from fragmentation.- Does not provide information on the spatial arrangement of atoms (isomerism). - Quantification can be complex and requires appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Definitive structural elucidation, including connectivity and stereochemistry. - Provides information on the proton and carbon framework. - Can be used for quantitative analysis (qNMR).- Lower sensitivity compared to MS. - Requires larger sample amounts. - Complex spectra for impure samples.
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirms the presence of key functional groups (e.g., C=O, N-H, C=N). - Fast and non-destructive.- Provides limited information on the overall molecular structure. - Not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) with UV Detection - Excellent for purity assessment and quantification of the main component and impurities. - Well-established and robust technique.- Does not provide molecular weight or structural information on its own. - Requires a chromophore for detection.
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) - Provides information on melting point, thermal stability, and presence of solvates.- Does not provide structural information.

The following diagram illustrates a typical analytical workflow for the comprehensive characterization of a pharmaceutical intermediate.

Analytical_Workflow start API Intermediate (1-(2-Amino-5-methylthiazol-4-yl)ethanone HBr) hplc_uv HPLC-UV (Purity & Quantification) start->hplc_uv lc_hrms LC-HRMS (Identity & MW Confirmation) start->lc_hrms nmr NMR (Structural Elucidation) start->nmr ftir FTIR (Functional Groups) start->ftir thermal Thermal Analysis (Physicochemical Properties) start->thermal end Comprehensive Characterization Report hplc_uv->end lc_hrms->end nmr->end ftir->end thermal->end

Sources

Comparative

A Comparative Guide to Reproducible Scale-Up Synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide

Introduction: The Strategic Importance of a Key Thiazole Intermediate 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide serves as a pivotal building block in the synthesis of a wide array of pharmaceutical agents. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Key Thiazole Intermediate

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide serves as a pivotal building block in the synthesis of a wide array of pharmaceutical agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] Its value lies in the versatile reactivity of the amino group and the adjacent acetyl moiety, which allow for further molecular elaboration.

The successful transition from laboratory-scale discovery to industrial production hinges on the development of a synthesis method that is not only high-yielding but also reproducible, safe, and economically viable. Minor variations in reaction conditions, which may be inconsequential at the gram scale, can lead to significant deviations in purity, yield, and safety during kilogram-scale production.[2][3]

This guide provides an in-depth comparison of two robust, field-tested methods for the scale-up synthesis of this key intermediate. We will dissect two distinct approaches based on the classical Hantzsch thiazole synthesis, evaluating them on critical scale-up parameters. The objective is to equip researchers and process chemists with the data and insights necessary to select the most appropriate method for their specific development phase and manufacturing capabilities.

The Core Chemistry: Hantzsch Thiazole Synthesis

Both methods detailed in this guide are variations of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[4] The fundamental transformation involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Cyclization: An intramolecular condensation occurs between the amino group and the carbonyl, forming a five-membered ring intermediate.

  • Dehydration: The intermediate readily loses a molecule of water to yield the aromatic 2-aminothiazole ring.

Caption: General mechanism of the Hantzsch thiazole synthesis.

The primary divergence between the two scale-up methods lies in the choice of halogenating agent for the ketone precursor and the subsequent strategy for reaction workup and product isolation.

Method A: N-Bromosuccinimide (NBS) Mediated Synthesis with Free Base Isolation

This method prioritizes handling safety by using a solid, non-volatile brominating agent, N-Bromosuccinimide (NBS). It involves the isolation of the aminothiazole free base before conversion to the final hydrobromide salt, offering an opportunity for intermediate purification.

Causality Behind Experimental Choices:
  • Brominating Agent (NBS): NBS is a crystalline solid that is significantly easier and safer to handle on a large scale than liquid bromine. It allows for more controlled portion-wise addition, minimizing exothermic runaway potential.

  • Solvent (Ethanol): Ethanol is a relatively benign, cost-effective, and widely available solvent with a favorable boiling point for reflux conditions, ensuring the reaction proceeds to completion.

  • Two-Step Isolation: Isolating the free base first allows for its potential recrystallization or purification to remove process impurities, such as unreacted thiourea or succinimide byproducts, before forming the final salt. This can lead to a higher purity final product.

Experimental Protocol: Method A
  • Reactor Setup: Charge a suitable reactor with 3-methyl-2,4-pentanedione (1.0 eq) and denatured ethanol (5 L/kg).

  • Bromination: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction 1 Completion: Stir the resulting slurry at 5-10 °C for 1 hour. Monitor the reaction by HPLC or TLC until the starting ketone is consumed.

  • Cyclization: Add thiourea (1.1 eq) to the reactor.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Free Base Isolation: Cool the mixture to 0-5 °C. Basify slowly with a 20% aqueous sodium carbonate solution to a pH of 8-9, precipitating the free base.

  • Filtration & Wash: Filter the solid product and wash the cake thoroughly with cold water (2 L/kg) to remove salts and succinimide. Dry the isolated free base under vacuum.

  • Salt Formation: Suspend the dried free base in isopropanol (4 L/kg). Heat to 50-60 °C.

  • Acidification: Add 48% aqueous hydrobromic acid (1.1 eq) dropwise. The hydrobromide salt will begin to precipitate.

  • Final Crystallization: Stir at 50-60 °C for 30 minutes, then cool slowly to 0-5 °C and hold for 2 hours.

  • Final Product: Filter the crystalline product, wash with cold isopropanol, and dry under vacuum at 50 °C to a constant weight.

Workflow_A Workflow for Method A A Charge Ketone & Ethanol B Cool to 0-5 °C A->B C Add NBS Portion-wise B->C D Add Thiourea C->D E Heat to Reflux (4-6h) D->E F Cool & Basify (Na2CO3) E->F G Filter & Wash Free Base F->G H Dry Free Base G->H I Suspend in Isopropanol H->I J Add HBr Solution I->J K Cool & Crystallize J->K L Filter & Dry Final Product K->L

Caption: Experimental workflow for the NBS-mediated synthesis.

Method B: Direct Synthesis using Elemental Bromine and In-Situ Salt Formation

This approach is designed for process efficiency, utilizing the highly reactive and atom-economical elemental bromine. The protocol is streamlined to precipitate the final hydrobromide salt directly from the reaction mixture, thereby reducing the number of unit operations.

Causality Behind Experimental Choices:
  • Brominating Agent (Br₂): On an industrial scale, elemental bromine is often the reagent of choice due to its lower cost and high reactivity.[2] However, its use necessitates robust engineering controls, such as closed-system handling and dedicated off-gas scrubbers to manage the corrosive HBr byproduct.

  • Solvent (Acetic Acid): Acetic acid is an excellent solvent for bromination reactions and can help to keep intermediates in solution.

  • Telescoped Reaction: By generating the α-bromoketone and immediately reacting it with thiourea, this "telescoped" or one-pot process avoids the isolation of the potentially unstable bromo-intermediate.

  • Direct Precipitation: The HBr generated during the bromination step, supplemented if necessary, creates an acidic environment. The aminothiazole hydrobromide product has lower solubility in the mixed solvent system upon cooling, allowing for direct crystallization and isolation. This significantly improves process throughput.

Experimental Protocol: Method B
  • Reactor Setup: Charge the reactor with 3-methyl-2,4-pentanedione (1.0 eq) and glacial acetic acid (3 L/kg).

  • Bromination: Cool the solution to 10-15 °C. Add elemental bromine (1.02 eq) dropwise via a sealed addition funnel over 1-2 hours, maintaining the temperature below 20 °C. Ensure the reactor is vented through a caustic scrubber.

  • Reaction 1 Completion: Stir the mixture at 15-20 °C for 30 minutes after the addition is complete.

  • Cyclization: In a separate vessel, dissolve thiourea (1.05 eq) in ethanol (2 L/kg) and add this solution to the reactor over 30 minutes.

  • Reaction: A mild exotherm will be observed. Allow the temperature to rise to 40-50 °C and stir for 2-3 hours until cyclization is complete.

  • Crystallization: Cool the reaction mixture slowly to 0-5 °C over 3-4 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Filtration & Wash: Filter the resulting slurry. Wash the product cake with a cold 1:1 mixture of acetic acid/ethanol, followed by a wash with methyl tert-butyl ether (MTBE) to remove residual acids and organic impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Workflow_B Workflow for Method B A Charge Ketone & Acetic Acid B Cool to 10-15 °C A->B C Add Bromine Dropwise B->C D Add Thiourea Solution C->D E Stir at 40-50 °C (2-3h) D->E F Cool to Crystallize E->F G Filter & Wash Product F->G H Dry Final Product G->H

Caption: Experimental workflow for the direct bromine synthesis.

Comparative Analysis

The choice between these two methods depends on a careful evaluation of project priorities, including scale, available equipment, and safety infrastructure.

ParameterMethod A (NBS)Method B (Elemental Bromine)
Typical Yield 75-85%80-90%
Typical Purity (HPLC) >99.0%>98.5%
Key Reagents N-Bromosuccinimide, Ethanol, Na₂CO₃, Isopropanol, HBrElemental Bromine, Acetic Acid, Ethanol
Reaction Time 12-16 hours8-10 hours
Unit Operations 128
Safety & Handling Pro: Uses solid, less hazardous NBS. Con: Requires handling of base and acid solutions.Pro: Fewer reagents. Con: Requires handling of highly corrosive/toxic liquid Br₂ and HBr off-gas.
Environmental Impact Generates succinimide byproduct and aqueous salt streams.Generates HBr byproduct (can be scrubbed/reused). Uses volatile organic solvent for washing.
Scalability Good. Safer reagents make it amenable for standard equipment. Multiple steps can reduce overall throughput.Excellent. Fewer steps and higher throughput. Requires specialized equipment for handling bromine.

Conclusion and Recommendation

Both Method A and Method B are reproducible and robust pathways for the scale-up synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. Neither method is universally superior; the optimal choice is dictated by the specific context of the manufacturing campaign.

  • Method A (NBS) is the recommended pathway for early-stage development, pilot-scale synthesis, and facilities where specialized hazardous material handling equipment is limited. Its primary advantage is the enhanced safety profile afforded by the use of solid NBS. The additional step of isolating the free base provides a valuable control point for ensuring the highest possible final product purity, which is often critical during clinical development.

  • Method B (Elemental Bromine) is the preferred route for large-scale, commercial manufacturing where process efficiency and cost of goods are primary drivers. Its streamlined, telescoped nature significantly reduces cycle time and increases reactor throughput. While it demands a higher level of engineering controls and operator training to manage the risks associated with elemental bromine, the economic and efficiency benefits often justify the investment for long-term production.

Ultimately, a thorough process hazard analysis (PHA) and a clear understanding of the project's commercial and quality objectives must guide the final selection.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. (2023). RSC Publishing. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014).
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Biopolymers and Cell. [Link]

  • Method for the synthesis of 2-chloro-5-methylthiazole derivatives. (1996).

Sources

Validation

Structural Validation of 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized small molecules, the rigorous structural validation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-(2-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized small molecules, the rigorous structural validation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 1-(2-Amino-5-methylthiazol-4-yl)ethanone is a highly versatile thiazole building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.

To improve its solubility and solid-state stability, this compound is often isolated as a hydrobromide (HBr) salt. However, validating the exact structural features of this salt—specifically the site of protonation (endocyclic nitrogen vs. exocyclic amine) and the 3D crystal packing—presents unique analytical challenges. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal analytical techniques (NMR, HRMS, and PXRD) to demonstrate why SC-XRD remains the gold standard for solid-state structural elucidation.

The Causality of Analytical Limitations

To understand why specific techniques succeed or fail, we must examine the physical state of the sample during analysis and the causality behind the data generated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the 2D covalent connectivity of a molecule. However, it is fundamentally a dynamic, solution-state technique. When the hydrobromide salt of our thiazole derivative is dissolved in a polar solvent (e.g., DMSO- d6​ ), the salt bridge dissociates. The acidic proton undergoes rapid exchange with the solvent and across the molecule's basic sites, leading to dynamic averaging[1]. Consequently, NMR loses the spatial context of the salt bridge and cannot definitively pinpoint the site of protonation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact mass of the organic cation ( C6​H9​N2​OS+ ) and can detect the bromide anion ( Br− ) in negative ionization mode. While highly sensitive, the ionization process strips the molecule of its solid-state context, providing zero topological data regarding the 3D hydrogen-bonding network.

  • Single-Crystal X-Ray Diffraction (SC-XRD): X-ray diffraction is primarily sensitive to the overall shape and atomic arrangement of the molecule in the solid state[2]. Because bromine is a heavy atom, it exhibits strong anomalous dispersion. This physical property anchors the electron density map, allowing crystallographers to unambiguously locate the bromide ion and the protonated nitrogen via precise N−H⋯Br hydrogen bond distances. Single crystal X-ray diffraction gives you the exact configuration of your molecule right away, bypassing the dynamic ambiguities of solution-state methods[3].

Workflow Start Synthesized Salt: 1-(2-Amino-5-methylthiazol-4-yl)ethanone HBr NMR NMR Spectroscopy (Solution State) Start->NMR HRMS HRMS (Gas Phase) Start->HRMS SCXRD SC-XRD (Solid State) Start->SCXRD NMR_Result Confirms 2D Connectivity Loses Salt Bridge Context NMR->NMR_Result HRMS_Result Confirms Exact Mass No 3D Spatial Data HRMS->HRMS_Result SCXRD_Result Absolute 3D Structure Locates Br- & Protons SCXRD->SCXRD_Result

Fig 1: Decision matrix for structural validation of small molecule salts.

Objective Performance Comparison

While NMR provides insights into molecular dynamics and conformational flexibility that are not accessible by static techniques[4], it falls short for solid-state salt validation. The table below summarizes the comparative performance of these techniques based on standard experimental data.

Analytical Technique3D Spatial ResolutionSalt Bridge ConfirmationTautomer/Protonation StateState of MatterSample Requirement
SC-XRD Atomic (< 0.8 Å)UnambiguousExplicitly determinedSolid (Crystalline)~0.05 mg (Single Crystal)
NMR (1D/2D) None (2D Connectivity)Lost in solventAveraged / DynamicSolution2–5 mg
HRMS NoneLost in ionizationFree base detectedGas< 0.01 mg
PXRD Bulk phase fingerprintInferred (requires modeling)Difficult to resolveSolid (Powder)10–50 mg

Experimental Protocol: SC-XRD Validation Workflow

To ensure absolute trustworthiness, the structural validation of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide via SC-XRD must follow a self-validating protocol.

Phase 1: Single Crystal Cultivation
  • Preparation: Dissolve 10 mg of the synthesized hydrobromide salt in 1 mL of a methanol/water (80:20 v/v) mixture.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing microscopic particulate matter prevents rapid, disordered nucleation, forcing the system to grow fewer, higher-quality crystals.

  • Evaporation: Pierce the vial cap with a narrow needle and allow for slow solvent evaporation at 20°C. Optically clear single crystals should form within 48–72 hours.

Phase 2: Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.15 × 0.10 × 0.10 mm under a polarized light microscope. Mount it on a polyimide loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage.

  • Irradiation: Collect diffraction data using Mo radiation ( λ=0.71073 Å).

Phase 3: Structure Solution and Self-Validation
  • Integration: Integrate and scale the raw reflection data, applying empirical absorption corrections based on the heavy bromide anomalous scattering.

  • Phasing & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map. Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Mechanism: The refinement process iteratively minimizes the difference between the observed diffraction data ( Fobs​ ) and the calculated model ( Fcalc​ ), quantified by the R1​ factor[2]. Finally, run the generated .cif file through the IUCr CheckCIF routine. This algorithm mathematically checks the model against the raw data to prevent over-parameterization and ensure chemical logic[4].

Refinement Data Raw Diffraction Data (hkl reflections) Phase Phase Problem Solution (SHELXT) Data->Phase Model Initial Electron Density Map Phase->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Validate CheckCIF Validation (Self-Validating Step) Refine->Validate Validate->Refine Errors Found Final Final Validated Structure (CIF File) Validate->Final Zero A/B Alerts

Fig 2: The self-validating SC-XRD refinement and CheckCIF loop.

References

  • Source: nih.
  • Source: creative-biostructure.
  • Why is crystallography still used in some cases for small molecule structure determination?
  • X-Ray Crystallography vs.

Sources

Comparative

Benchmarking 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide purity against commercial reference standards

Benchmarking 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide Purity: A Comprehensive Analytical Guide Executive Summary & Rationale The 2-aminothiazole scaffold is a privileged pharmacophore, heavily utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(2-Amino-5-methylthiazol-4-yl)ethanone Hydrobromide Purity: A Comprehensive Analytical Guide

Executive Summary & Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and anti-infective agents. Specifically, 1-(2-Amino-5-methylthiazol-4-yl)ethanone serves as a critical synthetic building block. While commercial vendors typically supply this compound as a neutralized free base (CAS 40353-62-6)[1][2], isolating and utilizing the compound as a hydrobromide (HBr) salt offers superior stability against oxidative degradation and simplifies downstream processing.

Because the HBr salt is the direct, unneutralized product of the Hantzsch thiazole synthesis [3], benchmarking its purity against commercial free-base reference standards requires a rigorous, multi-modal analytical strategy. This guide provides an objective comparison of an in-house synthesized HBr batch against commercial alternatives, detailing the causality behind our self-validating analytical workflows.

Mechanistic Grounding: Synthesis & Impurity Profiling

To design a robust analytical protocol, we must first understand the causality of impurity generation. The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide proceeds via the classic Hantzsch condensation of 3-bromo-2,4-pentanedione with thiourea [3].

The mechanism initiates with an SN2 attack by the highly nucleophilic thiourea sulfur on the α-carbon of the haloketone. This is followed by intramolecular cyclization (where the nitrogen attacks the carbonyl) and subsequent dehydration to yield the aromatic thiazole ring. Because the reaction generates hydrobromic acid in situ, the product precipitates directly as the hydrobromide salt. Potential impurities arise from incomplete cyclization (yielding linear intermediates), unreacted starting materials, or regioisomers if the initial SN2 attack occurs at the less substituted carbon.

Hantzsch SM1 3-Bromo-2,4-pentanedione (Electrophile) SN2 S-Alkylation (SN2 Attack) SM1->SN2 SM2 Thiourea (Nucleophile) SM2->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization -H+ Product 1-(2-Amino-5-methylthiazol-4-yl) ethanone Hydrobromide Cyclization->Product -H2O (HBr retained) Impurity Regioisomeric Impurities & Unreacted SM Cyclization->Impurity Side Reactions

Caption: Hantzsch synthesis mechanism and impurity generation for the thiazole hydrobromide salt.

Analytical Benchmarking Strategy: A Self-Validating System

A robust benchmarking guide cannot rely on simple area-percent (a/a) from a single HPLC run, as UV response factors vary wildly between the parent compound and its impurities. Instead, we employ an orthogonal, self-validating system.

By coupling Quantitative NMR (qNMR)—which provides the absolute organic mass fraction (w/w)—with Ion Chromatography (IC)—which quantifies the inorganic counterion—we create a closed-loop mass balance. If the w/w% of the organic cation, the w/w% of the bromide anion, and the moisture content (via Karl Fischer) sum to ~100%, the purity assignment is absolute and internally verified without relying on potentially degraded external reference standards.

Workflow Sample 1-(2-Amino-5-methylthiazol-4-yl) ethanone HBr Batch HPLC HPLC-UV/MS (Organic Impurities) Sample->HPLC qNMR 1H qNMR (Absolute Purity) Sample->qNMR IC Ion Chromatography (Bromide Content) Sample->IC KF Karl Fischer (Moisture Content) Sample->KF Release Batch Release / Standard Qualification HPLC->Release >99.0% a/a qNMR->Release >98.0% w/w IC->Release ~33.7% Br- KF->Release <0.5% H2O

Caption: Orthogonal analytical workflow for benchmarking thiazole hydrobromide purity.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV/MS (Organic Impurity Profiling) Causality: Reverse-phase chromatography with a low-pH buffer is mandatory. The acidic mobile phase suppresses the ionization of the thiazole nitrogen (pKa ~2.5), preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peak shapes.

  • Mobile Phase: Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water; Solvent B: 0.1% TFA in Acetonitrile.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: UV at 254 nm (optimal for the conjugated π-system of the thiazole ring) and ESI-MS (Positive mode, scanning m/z 100-1000).

  • Sample Preparation: Dissolve 1.0 mg/mL of the test batch and commercial standards in a 50:50 Water:Acetonitrile diluent.

Protocol 2: 1H Quantitative NMR (Absolute Purity) Causality: qNMR provides a direct ratio of the number of protons in the analyte versus a certified internal standard. Because the signal integral is directly proportional to the number of nuclei, it yields absolute purity (w/w) without requiring an identical reference standard.

  • Internal Standard: TraceCERT® Maleic acid (certified purity >99.9%).

  • Solvent: DMSO-d6 (0.03% v/v TMS).

  • Preparation: Accurately weigh ~10.0 mg of the thiazole HBr sample and ~5.0 mg of Maleic acid into a glass vial using a microbalance. Dissolve completely in 0.6 mL DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition: 400 MHz NMR spectrometer. Crucially, set the relaxation delay (D1) to 30 seconds to ensure complete longitudinal relaxation (5 × T1) of all protons before the next pulse.

  • Calculation: Integrate the isolated thiazole methyl peak (δ ~2.5 ppm, 3H) against the maleic acid olefinic protons (δ 6.26 ppm, 2H).

Protocol 3: Ion Chromatography (Bromide Stoichiometry) Causality: Confirms the salt is a true mono-hydrobromide (Theoretical Br⁻ = 33.7% w/w) rather than a mixed salt or a partially neutralized free base.

  • Column: Dionex IonPac AS11-HC (4 x 250 mm).

  • Eluent: Potassium hydroxide (KOH) gradient (1 mM to 30 mM) generated electrolytically.

  • Detection: Suppressed conductivity (ASRS 300 suppressor).

Comparative Data Analysis

We benchmarked our in-house synthesized Test Batch (isolated directly as the HBr salt) against two commercial reference standards supplied as free bases: Standard A (Sigma-Aldrich) [1] and Standard B (Achmem) [2].

Analytical MetricTest Batch (HBr Salt)Standard A (Sigma-Aldrich, Free Base)Standard B (Achmem, Free Base)
Organic Purity (HPLC-UV, 254 nm) 99.4% a/a98.5% a/a96.2% a/a
Absolute Purity (qNMR, w/w) 98.9% w/w97.8% w/w94.5% w/w
Bromide Content (IC, w/w) 33.6% w/w (Theoretical: 33.7%)Not ApplicableNot Applicable
Moisture Content (KF, w/w) 0.3% w/w0.8% w/w1.2% w/w
Major Impurity Detected (MS) Unreacted Thiourea (<0.1%)Positional Isomer (0.9%)Unknown Oxidative Degradant (2.1%)

Conclusion

The data demonstrates that isolating 1-(2-Amino-5-methylthiazol-4-yl)ethanone as a hydrobromide salt directly from the Hantzsch synthesis yields a product with superior absolute purity (98.9% w/w) compared to commercially available free-base standards. The commercial free bases exhibited higher moisture content and evidence of oxidative degradation. By utilizing a self-validating analytical matrix (qNMR + IC + KF), researchers can confidently establish mass balance and ensure the integrity of this critical building block before deploying it in sensitive downstream pharmaceutical syntheses.

References

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

This document provides a detailed, procedure-based guide for the safe handling and disposal of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. As a trusted partner in your research, we are committed to providing i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedure-based guide for the safe handling and disposal of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide. As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory environment. This guide moves beyond simple instructions to explain the chemical reasoning behind each step, empowering your team to manage chemical waste with confidence and precision.

Section 1: Hazard Assessment and Risk Mitigation

Understanding the intrinsic properties of a compound is the foundation of its safe management. 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a salt composed of an organic aminothiazole-based cation and a bromide anion. The primary risks are associated with the organic moiety, which is structurally related to 2-aminothiazole, a compound class noted for its biological activity and potential toxicity.[1][2][3]

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry but is also flagged as a potential toxicophore, capable of forming reactive metabolites.[2][3] Chronic exposure to related compounds has been linked to adverse effects on the nervous system and kidneys.[1] Furthermore, many thiazole derivatives are classified as harmful if swallowed, skin and eye irritants, and toxic to aquatic life with long-lasting effects.[4][5][6]

Table 1: Hazard Profile of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide and Related Compounds

Hazard ClassificationDescriptionPrimary Sources
Acute Oral Toxicity Harmful if swallowed.[4][6][7]GHS Category 4
Skin Sensitization May cause an allergic skin reaction.[4]GHS Category 1
Eye Irritation Causes serious eye irritation.[4]GHS Category 2A
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[4]GHS STOT SE 3
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[4][5][6]GHS Acute & Chronic
Incompatibilities Reacts with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][9]Chemical Reactivity Data
Decomposition When heated to decomposition, may emit toxic fumes of CO, CO2, NOx, and SOx.[8][9]Thermal Stability Data

Core Directive: Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Section 2: Immediate Response: Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating risk. The primary goal during a spill is to contain the material safely and prevent it from entering the environment, especially drains.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Cordon off the affected area to prevent cross-contamination.

  • Remove Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the immediate area.[9]

  • Contain the Spill (Solid):

    • Gently cover the spill with an inert absorbent material.

    • For small spills, the recommended procedure is to dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[9]

    • Carefully transfer the dampened material and any absorbent into a designated, sealable waste container.

  • Final Decontamination:

    • Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[9]

    • Place all used cleaning materials into the same hazardous waste container.

    • Wash the surface with a soap and water solution.[9]

  • Label and Dispose: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Section 3: Disposal Workflow: A Step-by-Step Guide

The single most critical aspect of this compound's disposal is its aquatic toxicity.[4][5] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.

DisposalWorkflow start Waste Generated: 1-(2-Amino-5-methylthiazol-4-yl)ethanone HBr is_spill Is the material a spill? start->is_spill spill_protocol Execute Spill Management Protocol (Section 2) is_spill->spill_protocol Yes is_container Is it a rinsed, empty container? is_spill->is_container No collect_waste Collect all contaminated materials in a labeled, sealed container. spill_protocol->collect_waste final_disposal Arrange for pickup by your institution's EHS office for disposal via a licensed vendor. collect_waste->final_disposal decon_container Triple-rinse with a suitable solvent (e.g., ethanol or water). is_container->decon_container Yes is_bulk Is it bulk surplus or experimental waste? is_container->is_bulk No collect_rinsate Collect all rinsate as Hazardous Chemical Waste. decon_container->collect_rinsate dispose_container Deface label. Dispose of container per institutional guidelines (e.g., normal lab glass trash). decon_container->dispose_container label_waste Container must be: - Compatible with the waste - Securely sealed - Labeled with 'Hazardous Waste' and  full chemical name(s) collect_rinsate->label_waste collect_bulk Segregate as Solid or Aqueous Hazardous Chemical Waste. is_bulk->collect_bulk Yes collect_bulk->label_waste label_waste->final_disposal

Sources

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